Z-Devd-afc
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F3N5O14/c1-17(2)30(34(55)42-23(14-27(47)48)32(53)40-19-8-9-20-21(36(37,38)39)13-29(51)58-25(20)12-19)44-31(52)22(10-11-26(45)46)41-33(54)24(15-28(49)50)43-35(56)57-16-18-6-4-3-5-7-18/h3-9,12-13,17,22-24,30H,10-11,14-16H2,1-2H3,(H,40,53)(H,41,54)(H,42,55)(H,43,56)(H,44,52)(H,45,46)(H,47,48)(H,49,50)/t22-,23-,24-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPURZRNABGOCW-CQUCHYGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F3N5O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Z-DEVD-AFC Principle for Caspase-3 Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Z-DEVD-AFC principle, a cornerstone technique for the sensitive detection of caspase-3 activity, a key executioner enzyme in the apoptotic cascade. Understanding this principle is crucial for researchers investigating programmed cell death and for professionals in drug development targeting apoptotic pathways.
Core Principle: Fluorometric Detection of Caspase-3 Activity
The detection method is based on a fluorogenic substrate, this compound. This molecule is comprised of three key components:
-
Z (Carbobenzyloxy): A protecting group at the N-terminus of the peptide.
-
DEVD (Asp-Glu-Val-Asp): A specific tetrapeptide sequence recognized and cleaved by caspase-3. This sequence mimics the natural cleavage site in one of caspase-3's key substrates, poly (ADP-ribose) polymerase (PARP).[1][2]
-
AFC (7-Amino-4-trifluoromethylcoumarin): A fluorescent reporter molecule (fluorophore) attached to the C-terminus of the peptide.
In its intact form, the this compound substrate is non-fluorescent or weakly fluorescent. However, in the presence of active caspase-3, the enzyme specifically cleaves the peptide bond between the aspartic acid (D) residue and the AFC molecule. This cleavage event liberates the AFC fluorophore, which then exhibits strong fluorescence upon excitation. The intensity of the emitted fluorescence is directly proportional to the amount of active caspase-3 in the sample, allowing for quantitative measurement of enzyme activity.
Signaling Pathway and Detection Mechanism
The underlying mechanism is a direct enzymatic reaction. The following diagram illustrates this process:
Caption: Enzymatic cleavage of this compound by caspase-3.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound caspase-3 assay.
| Parameter | Value | Notes |
| Enzyme Specificity | Caspase-3 and related DEVD-specific caspases | The DEVD sequence is highly specific for caspase-3. |
| Km for Caspase-3 | 9.7 µM | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax.[2] |
| AFC Excitation Wavelength | ~400 nm | Optimal wavelength for exciting the liberated AFC fluorophore.[1][2] |
| AFC Emission Wavelength | ~505 nm | Peak wavelength of fluorescence emission from AFC.[1][2] |
| Recommended Substrate Concentration | 50 µM (final concentration) | This concentration is well above the Km, ensuring the reaction rate is proportional to the enzyme concentration.[2] |
| Typical Incubation Time | 1 - 2 hours | The optimal time may vary depending on the sample and experimental conditions. |
| Typical Incubation Temperature | 37°C | Standard temperature for enzymatic assays.[2] |
Experimental Protocol
This section provides a detailed methodology for a typical caspase-3 activity assay using this compound with cell lysates.
I. Reagent Preparation
-
Lysis Buffer: Prepare a chilled lysis buffer. A common formulation is 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.
-
Reaction Buffer (2X): Prepare a 2X reaction buffer. A typical composition is 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% sucrose, and 20 mM DTT. The DTT should be added fresh before use.
-
This compound Substrate (1 mM Stock): Dissolve this compound in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.
-
AFC Standard (Optional): To quantify the amount of released AFC, prepare a standard curve using known concentrations of free AFC.
II. Experimental Workflow
The following diagram outlines the key steps in the experimental procedure:
Caption: Experimental workflow for caspase-3 activity assay.
III. Step-by-Step Procedure
-
Cell Lysate Preparation:
-
Induce apoptosis in your experimental cell population. Include a non-induced control group.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).[2]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
-
Protein Concentration Determination:
-
Measure the protein concentration of each cell lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing caspase-3 activity.
-
-
Assay Setup:
-
In a 96-well microplate (preferably black for fluorescence assays), add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well.[2]
-
Bring the total volume in each well to 50 µL with chilled Lysis Buffer.
-
Include a blank control (Lysis Buffer only) to measure background fluorescence.
-
(Optional) Include a negative control with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture by adding 50 µL of 2X Reaction Buffer to each well.
-
To initiate the reaction, add 5 µL of the 1 mM this compound stock solution to each well, resulting in a final concentration of 50 µM.[2]
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2] The optimal incubation time should be determined empirically for your specific system.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence reading (from the blank control) from all experimental readings.
-
Normalize the fluorescence intensity to the protein concentration of the lysate.
-
The fold-increase in caspase-3 activity can be determined by comparing the normalized fluorescence of the apoptotic samples to the non-induced control.
-
Note on Z- vs. Ac- Protecting Groups: While "this compound" is specified, the literature also frequently refers to "Ac-DEVD-AFC" (Acetyl-DEVD-AFC). Both are commonly used fluorogenic substrates for caspase-3 and function on the same principle of cleavage and fluorescence release. For the purposes of this detection method, they can be considered functionally equivalent.
References
An In-Depth Technical Guide to Z-DEVD-AFC Fluorescence in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Z-DEVD-AFC fluorescence assay, a widely used method for quantifying caspase-3 activity, a key hallmark of apoptosis. We will delve into the underlying molecular mechanisms, provide detailed experimental protocols, and present quantitative data to aid in the design and interpretation of apoptosis assays.
The Core Principle: Detecting Apoptosis through Caspase-3 Activity
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A central event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell.[1][2]
The this compound assay leverages the specific substrate preference of caspase-3. The synthetic tetrapeptide, Z-DEVD (carbobenzoxy-aspartyl-glutamyl-valyl-aspartic acid), mimics the cleavage site of one of caspase-3's key substrates, poly (ADP-ribose) polymerase (PARP).[3][4] In this assay, the DEVD peptide is conjugated to a fluorogenic molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its conjugated form, this compound is non-fluorescent. However, upon cleavage by active caspase-3 between the aspartic acid (D) and AFC residues, the AFC fluorophore is liberated. The free AFC exhibits strong fluorescence when excited with ultraviolet light (around 400 nm), emitting a detectable signal in the blue-green spectrum (around 505 nm).[5][6] The intensity of this fluorescence is directly proportional to the level of active caspase-3 in the sample, providing a quantitative measure of apoptosis.
Apoptotic Signaling Pathways Converging on Caspase-3 Activation
The activation of caspase-3 is a tightly regulated process initiated by two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways culminate in the activation of executioner caspases, including caspase-3.
The Intrinsic Pathway
Triggered by intracellular stress signals such as DNA damage, growth factor deprivation, or oxidative stress, the intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates executioner caspases like caspase-3.
The Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event triggers receptor trimerization and the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. FADD, in turn, recruits pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active caspase-8 can then directly cleave and activate pro-caspase-3, or it can cleave Bid, a Bcl-2 family protein, which then activates the intrinsic pathway to amplify the apoptotic signal.
Experimental Protocols
The this compound assay can be performed using either cell lysates or in a whole-cell format. The choice of method depends on the specific experimental question and available equipment.
Cell Lysate-Based Assay
This is the most common format and is suitable for high-throughput screening.
Materials:
-
Cell Lysis Buffer: (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi). The exact composition can be optimized, but should efficiently lyse cells without inhibiting caspase activity.
-
2X Reaction Buffer: (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT). DTT is crucial to maintain the reduced state of the caspase's active site cysteine.
-
This compound Substrate: Typically a 1 mM stock solution in DMSO.
-
Apoptosis Inducer: (e.g., staurosporine, etoposide, TNF-α).
-
Caspase-3 Inhibitor (optional): (e.g., Ac-DEVD-CHO) for confirming specificity.
-
96-well black microplate.
-
Fluorescence microplate reader.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the apoptosis inducer for the desired time. Include untreated control wells.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add ice-cold lysis buffer.
-
For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet debris.
-
-
Assay Setup:
-
Transfer the supernatant (cell lysate) to a pre-chilled 96-well black microplate.
-
Prepare the reaction cocktail by mixing the 2X Reaction Buffer with the this compound substrate. A final substrate concentration of 50 µM is commonly used.[7]
-
Add an equal volume of the reaction cocktail to each well containing cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.
Whole-Cell Assay
This method allows for the detection of caspase-3 activity in intact cells and is suitable for flow cytometry or fluorescence microscopy.
Materials:
-
Cell-permeable this compound substrate.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Apoptosis inducer.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Cell Culture and Treatment: Treat cells with the apoptosis inducer as described above.
-
Substrate Loading:
-
Prepare a 2X working solution of the cell-permeable this compound substrate in HBSS with HEPES. A final concentration of 20 µM is a good starting point.[4]
-
Mix an equal volume of the treated cell suspension with the 2X substrate solution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for at least 1 hour.
-
Washing: Wash the cells at least once with HBSS to remove excess substrate.
-
Analysis: Analyze the fluorescence intensity of individual cells using a flow cytometer or visualize the fluorescent cells using a fluorescence microscope.
Data Presentation and Interpretation
The results of a this compound assay are typically presented as a fold-increase in fluorescence compared to an untreated control. This allows for the normalization of data and comparison between different experiments.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from this compound assays in various experimental settings.
Table 1: Fold-Increase in Caspase-3 Activity with Different Apoptosis Inducers
| Cell Line | Apoptosis Inducer | Treatment Conditions | Fold-Increase in Caspase-3 Activity (vs. Control) |
| HeLa | Etoposide | 50 µg/mL for 12 hours | ~3-4 fold[8] |
| HepG2 | Etoposide | 50 µM for 16 hours | ~2-3 fold[5] |
| 4T1-Luc (Breast Cancer) | Paclitaxel | Clinically relevant doses | ~2-fold increase[9] |
| A549 (Lung Cancer) | Paclitaxel | Clinically relevant doses | ~3-fold decrease[9] |
| A427 (Lung Cancer) | Paclitaxel | Clinically relevant doses | ~4-fold decrease[9] |
| Human Corneal Endothelial Cells | Staurosporine | 0.2 µM for 12 hours | Peak activity observed[10] |
Table 2: IC50 Values of Apoptosis Inhibitors Determined by Caspase-3 Activity Assays
| Inhibitor | Target | Cell Line/System | IC50 Value |
| Staurosporine | Pan-kinase inhibitor (induces apoptosis) | EGFR overexpressing cells | 88.1 nM[2] |
| z-DEVD-fmk | Caspase-3 | U937 cells treated with etoposide | Effective at 50 µM[11] |
| DEVD-cmk | Caspase-3 | Rat-1 cells treated with etoposide | Partially effective in vivo, potent in vitro[12] |
Visualizing the Assay Workflow and Mechanism
Experimental Workflow
The following diagram outlines the key steps in a typical cell lysate-based this compound assay.
Enzymatic Reaction Mechanism
The core of the assay is the enzymatic cleavage of the this compound substrate by active caspase-3.
Conclusion
The this compound fluorescence assay is a robust, sensitive, and widely adopted method for the quantification of caspase-3 activity, a key indicator of apoptosis. Its versatility allows for its use in both cell lysate and whole-cell formats, making it suitable for a broad range of applications in basic research and drug discovery. By understanding the underlying principles, carefully considering experimental design, and correctly interpreting the quantitative data, researchers can effectively utilize this assay to unravel the complexities of apoptotic cell death.
References
- 1. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-mediated Cleavage of p130cas in Etoposide-induced Apoptotic Rat-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Z-DEVD-AFC in Measuring Executor Caspase Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key molecular event in apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens and, upon activation, execute the controlled dismantling of the cell. Executor caspases, primarily caspase-3 and caspase-7, are the central players in the final stages of apoptosis, cleaving a broad spectrum of cellular proteins.[1][2][3][4][5][6] Consequently, the accurate measurement of their activity is a cornerstone of apoptosis research and a critical endpoint in drug discovery and development.
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Z-DEVD-AFC for the sensitive and quantitative measurement of executor caspase activity. We will delve into the underlying biochemical principles, provide detailed experimental protocols, present key quantitative data, and illustrate the associated signaling pathways and workflows.
The Fluorogenic Substrate: this compound
This compound is a synthetic substrate designed for the specific and sensitive detection of caspase-3 and caspase-7 activity.[7][8][9] Its design is based on the preferred cleavage sequence of these executor caspases, Asp-Glu-Val-Asp (DEVD), which is derived from a natural substrate, poly(ADP-ribose) polymerase (PARP).[9][10]
The substrate consists of the DEVD tetrapeptide sequence linked to a fluorescent reporter molecule, 7-amido-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by an active executor caspase between the aspartate (D) and AFC moieties, the AFC fluorophore is released.[7][11] The liberated AFC exhibits strong fluorescence with excitation and emission maxima at approximately 400 nm and 505 nm, respectively, which can be readily quantified using a fluorometer.[9][10][11][12]
Apoptotic Signaling Pathways Leading to Executor Caspase Activation
The activation of executor caspases is a tightly regulated process initiated by two primary signaling cascades: the extrinsic and intrinsic apoptotic pathways.
-
The Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[13][14] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation. Active caspase-8 then directly cleaves and activates downstream executor caspases, caspase-3 and caspase-7.[13][14]
-
The Intrinsic (Mitochondrial) Pathway: Initiated by intracellular stress signals such as DNA damage or growth factor withdrawal, this pathway converges at the mitochondria.[13] Pro-apoptotic proteins lead to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, triggering its oligomerization and the formation of the apoptosome. The apoptosome recruits and activates pro-caspase-9.[13][14] Active caspase-9 then proteolytically activates the executor caspases, caspase-3 and caspase-7.[13][14]
Both pathways culminate in the activation of caspase-3 and caspase-7, which then orchestrate the execution phase of apoptosis.
Quantitative Parameters of this compound
| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | This compound | 9.7[9][12] | - | - |
| Caspase-3 | (DEVD)₂R110 | 0.9[2] | 9.6[2] | 1.07 x 10⁷ |
| Caspase-7 | (DEVD)₂R110 | 2.8[2] | 58[2] | 2.07 x 10⁷ |
Note: Data for kcat and kcat/Km for this compound are not consistently reported in the literature. (DEVD)₂R110 is another fluorogenic substrate with the same recognition sequence.
Specificity and Cross-Reactivity
The DEVD tetrapeptide sequence is highly selective for caspase-3 and caspase-7.[13][15] However, it is important to acknowledge that some level of cross-reactivity with other caspases can occur, particularly at high substrate concentrations or with prolonged incubation times.[1] For instance, caspase-7 has been shown to have some activity towards the caspase-2 substrate (VDVAD).[1] When interpreting results, especially in complex biological samples, it is crucial to consider the potential for overlapping substrate specificities among caspases.[1]
Experimental Protocols
The measurement of executor caspase activity using this compound can be performed on cell lysates (in vitro) or in intact, living cells (in situ).
In Vitro Caspase-3/7 Activity Assay in Cell Lysates
This is the most common method and provides a quantitative measure of the total caspase activity within a cell population.
1. Materials and Reagents:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol, and 10 mM DTT (add fresh).
-
This compound Substrate: 10 mM stock solution in DMSO.
-
AFC Standard: 1 mM stock solution in DMSO for standard curve generation.
-
96-well black, flat-bottom microplate.
-
Fluorometer capable of excitation at ~400 nm and emission at ~505 nm.
2. Cell Lysate Preparation:
-
Induce apoptosis in your cell line of choice using the desired treatment. Include a non-treated control.
-
Harvest cells (e.g., by centrifugation for suspension cells or scraping for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10⁶ cells per 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the caspase assay.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
3. Caspase Activity Assay:
-
In a 96-well black microplate, add 50-100 µg of protein lysate per well.
-
Bring the final volume in each well to 100 µL with Assay Buffer.
-
Add this compound to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (RFU) at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer with excitation at 400 nm and emission at 505 nm.
4. AFC Standard Curve and Data Analysis:
-
Prepare a series of dilutions of the AFC standard in Assay Buffer (e.g., 0, 5, 10, 20, 50, 100 µM).
-
Measure the fluorescence of the standards.
-
Plot the fluorescence (RFU) versus the AFC concentration (µM) to generate a standard curve and determine the slope.
-
Calculate the rate of AFC release (Vmax) from the linear portion of your kinetic data (ΔRFU/Δtime).
-
Convert the rate of fluorescence change to the rate of AFC release using the standard curve.
-
Normalize the caspase activity to the protein concentration (e.g., pmol AFC/min/mg protein).
In Situ Caspase-3/7 Activity Assay in Live Cells
This method allows for the detection of caspase activity in individual, intact cells, often visualized by fluorescence microscopy or quantified by flow cytometry. This requires a cell-permeable version of the substrate.
1. Materials and Reagents:
-
Cell-permeable this compound or a similar cell-permeable DEVD-based substrate.
-
Appropriate cell culture medium.
-
Fluorescence microscope or flow cytometer.
2. Protocol:
-
Plate cells and induce apoptosis as desired.
-
Add the cell-permeable this compound substrate directly to the culture medium at the recommended concentration.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Visualize the fluorescent cells using a fluorescence microscope with appropriate filters for AFC.
-
Alternatively, harvest the cells and analyze the fluorescent population by flow cytometry.
Conclusion
The fluorogenic substrate this compound is a powerful and widely used tool for the sensitive and quantitative measurement of executor caspase-3 and -7 activity. Its specificity for the DEVD recognition sequence, coupled with the high fluorescence quantum yield of the released AFC reporter, provides a robust method for studying apoptosis in a variety of research and drug development settings. By understanding the principles of the assay, adhering to detailed experimental protocols, and correctly analyzing the data, researchers can gain valuable insights into the intricate process of programmed cell death.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DEVD-NucView488: a novel class of enzyme substrates for real-time detection of caspase-3 activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomol.com [biomol.com]
- 7. Executioner caspase-3 and caspase-7 are functionally distinct proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of fluorescent caspase substrate cleavage in intact cells and identification of novel inhibitors of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
Z-DEVD-AFC: A Technical Guide to its Application in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic caspase-3 substrate, Z-DEVD-AFC (Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-AFC). It details its mechanism of action, applications in apoptosis research, and provides structured data and detailed experimental protocols to aid in its effective utilization.
Introduction to this compound and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key family of proteases responsible for the execution of apoptosis are the caspases (cysteine-aspartic proteases). Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]
The study of apoptosis and the activity of caspases is paramount in various fields, including cancer biology, neurodegenerative diseases, and immunology. This compound is a highly specific and sensitive fluorogenic substrate designed for the detection of caspase-3 activity.[3][4] Its peptide sequence, DEVD (Asp-Glu-Val-Asp), is derived from the cleavage site of PARP (poly (ADP-ribose) polymerase), a known substrate of caspase-3.[4]
Mechanism of Action
This compound is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the fluorescence of the AFC moiety is quenched. However, in the presence of active caspase-3, the enzyme recognizes and cleaves the peptide at the aspartic acid residue.[5] This cleavage releases the AFC fluorophore, resulting in a significant increase in fluorescence that can be quantitatively measured.[5] The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.
Applications in Apoptosis Research
Due to its specificity and sensitivity, this compound is a widely used tool in apoptosis research for:
-
Quantification of Caspase-3 Activity: Measuring the enzymatic activity of caspase-3 in cell lysates and purified enzyme preparations.[4][5]
-
Screening for Apoptosis Inducers and Inhibitors: Assessing the efficacy of potential drug candidates in inducing or inhibiting apoptosis by monitoring changes in caspase-3 activity.
-
Studying Apoptosis Signaling Pathways: Elucidating the roles of various stimuli and signaling molecules in the activation of the apoptotic cascade.
-
High-Throughput Screening (HTS): The fluorometric nature of the assay makes it amenable to HTS formats for the discovery of novel therapeutic agents that modulate apoptosis.
Quantitative Data for this compound
For ease of comparison and experimental design, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Enzyme Specificity | Caspase-3 and related DEVD-specific caspases | [3][4] |
| Km Value for Caspase-3 | 9.7 µM | [3][4] |
| Excitation Wavelength (Ex) | ~400 nm | [3][4][6] |
| Emission Wavelength (Em) | ~505 nm | [3][4][6] |
| Stock Solution Solvent | DMSO | [2][7] |
| Recommended Stock Solution Concentration | 1 mM - 10 mM | [2][4] |
| Recommended Final Substrate Concentration | 20 µM - 50 µM | [2][4] |
| Storage of Stock Solution | -20°C or -80°C, protected from light | [7] |
Apoptosis Signaling Pathways
The activation of caspase-3 is a convergence point for two primary apoptosis signaling pathways: the extrinsic and intrinsic pathways.
Extrinsic (Death Receptor) Pathway
Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 can then directly cleave and activate pro-caspase-3.
Intrinsic (Mitochondrial) Pathway
Triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Active caspase-9 then cleaves and activates pro-caspase-3.
Experimental Protocols
The following provides a detailed methodology for a fluorometric caspase-3 activity assay in cell lysates using this compound.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C. Immediately before use, add Dithiothreitol (DTT) to a final concentration of 5 mM.
-
2X Reaction Buffer: 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% sucrose, and 2 mM EDTA. Store at 4°C. Immediately before use, add DTT to a final concentration of 10 mM.[8]
-
This compound Stock Solution (1 mM): Dissolve this compound powder in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.[4]
-
Z-DEVD-FMK Inhibitor Stock Solution (Optional, for control): Dissolve the caspase-3 inhibitor Z-DEVD-FMK in DMSO to a final concentration of 10 mM.[9] Aliquot and store at -20°C.
Experimental Workflow
The following diagram illustrates the typical workflow for a caspase-3 activity assay.
Step-by-Step Protocol
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest 1-5 x 10^6 cells by centrifugation.[4]
-
Cell Lysis: Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.[4]
-
Incubation: Incubate the cell suspension on ice for 10 minutes.[4]
-
Clarification: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cell lysate) to a new, pre-chilled tube.[10]
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of the cell lysate to normalize caspase activity.
-
Assay Setup: In a 96-well black plate, add 50 µL of cell lysate to each well.[10] Include a blank (Lysis Buffer only) and, if desired, a negative control (lysate pre-incubated with a caspase-3 inhibitor like Z-DEVD-FMK).[10]
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well.[4]
-
Substrate Addition: Add 5 µL of 1 mM this compound stock solution to each well to achieve a final concentration of 50 µM.[4]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4][10]
-
Fluorescence Measurement: Read the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][10]
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the fluorescence readings of the treated samples to the untreated control, after subtracting the blank reading.[4]
Potential Interferences and Considerations
-
Autofluorescent Compounds: Test compounds that are themselves fluorescent can interfere with the assay. It is important to measure the fluorescence of the compounds alone in the assay buffer.[11]
-
Substrate Specificity: While this compound is highly specific for caspase-3, it can also be cleaved by other DEVD-specific caspases, such as caspase-7.[12]
-
Reagent Stability: Ensure that DTT is added fresh to the buffers before use, as it is prone to oxidation. This compound is light-sensitive and should be protected from light.[7]
-
Non-specific Proteolysis: The use of a broad-spectrum protease inhibitor cocktail (cysteine protease inhibitors omitted) in the lysis buffer can help prevent non-specific degradation of caspases.[1]
This technical guide provides a solid foundation for the utilization of this compound in apoptosis research. For specific applications, further optimization of parameters such as cell number, substrate concentration, and incubation time may be necessary.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. apexbt.com [apexbt.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. z-devd-fmk.com [z-devd-fmk.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Unveiling Caspase-3 Activity: A Technical Guide to the Z-DEVD-AFC Assay
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining caspase-3 activity using the fluorogenic substrate Z-DEVD-AFC. This assay is a cornerstone in apoptosis research and drug discovery, enabling the precise quantification of this key executioner caspase's activity.
Core Principles
The this compound assay is a highly sensitive and specific method for measuring the enzymatic activity of caspase-3. The substrate, this compound, consists of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is a preferred recognition and cleavage site for caspase-3. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) and AFC moieties, the AFC is released, resulting in a significant increase in fluorescence. The intensity of this fluorescence is directly proportional to the caspase-3 activity in the sample.
Quantitative Data Summary
The following tables summarize key quantitative parameters and characteristics of the this compound based caspase-3 activity assay.
| Parameter | Value | Reference |
| Substrate | This compound (Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-AFC) | |
| Enzyme | Caspase-3 | |
| Michaelis Constant (Km) | ~9.7 µM | [1] |
| Excitation Wavelength | 400 nm | [1][2][3][4] |
| Emission Wavelength | 505 nm | [1][2][3][4] |
| Typical Final Substrate Concentration | 50 µM | [2] |
| Assay Performance Characteristic | Value/Description | Reference |
| Assay Type | Fluorometric, endpoint or kinetic | |
| Dynamic Range | Over 3 logs | [5] |
| Detection Limit | <1 pmol AFC released per well | [5] |
| Signal-to-Noise Ratio | High; significantly greater than colorimetric assays | [5] |
Signaling Pathways
Caspase-3 is a central executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.
Experimental Workflow
The following diagram illustrates the typical workflow for a caspase-3 activity assay using this compound in a 96-well plate format.
Caption: Experimental workflow for the caspase-3 activity assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Reagent Preparation
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.
-
DTT (Dithiothreitol): 1 M stock in dH₂O. Store at -20°C. Add fresh to the 2X Reaction Buffer immediately before use to a final concentration of 20 mM (in the 2X buffer).
-
This compound Substrate: 1 mM stock solution in DMSO. Store at -20°C, protected from light.
2. Cell Lysis
-
Induce apoptosis in your cell culture system using the desired method. Include an uninduced control group.
-
Harvest 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a pre-chilled microfuge tube. This extract can be used immediately or stored at -80°C for later use.
-
Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
3. Caspase-3 Activity Assay
-
Prepare the Assay Reaction Mix by adding DTT to the 2X Reaction Buffer to a final concentration of 20 mM.
-
In a 96-well black, flat-bottom plate, add 50-100 µg of protein from the cell lysate to each well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Include a blank control well containing 50 µL of Cell Lysis Buffer without cell lysate.
-
To each well, add 50 µL of the Assay Reaction Mix.
-
Add 5 µL of the 1 mM this compound substrate stock solution to each well to achieve a final concentration of 50 µM.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. For kinetic assays, measurements can be taken at regular intervals.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
4. Data Analysis
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence intensity of the apoptotic samples to that of the uninduced control, after subtracting the blank reading. Results can be normalized to the protein concentration of the cell lysates. For a more quantitative analysis, a standard curve can be generated using free AFC to determine the concentration of the product formed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | Insufficient apoptosis induction | Optimize the concentration and duration of the apoptosis-inducing agent. |
| Low cell number or protein concentration | Increase the number of cells or the amount of protein lysate used per assay. | |
| Inactive caspase-3 | Ensure proper sample handling and storage to prevent enzyme degradation. | |
| Degraded substrate or DTT | Use fresh reagents. Prepare DTT-containing buffers immediately before use. | |
| High background fluorescence | Contamination of reagents | Use high-purity reagents and sterile techniques. |
| Autofluorescence of compounds in the sample | Run a control with lysate but without the this compound substrate. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the fluorometer. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Maintain a constant temperature during the incubation step. | |
| Bubbles in wells | Be careful not to introduce bubbles when adding reagents to the plate. |
References
A Technical Guide to the Preliminary Investigation of Apoptosis Using Z-DEVD-AFC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a key executioner caspase, responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The fluorogenic substrate Z-DEVD-AFC provides a sensitive and specific tool for the preliminary investigation of apoptosis by directly measuring the activity of caspase-3. This technical guide offers an in-depth overview of the principles of the this compound assay, detailed experimental protocols, and guidance on data interpretation, empowering researchers to effectively assess apoptosis in their experimental systems.
Introduction to Apoptosis and the Role of Caspase-3
Apoptosis is a tightly regulated process of cell self-destruction. It can be initiated through two primary signaling pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.[1][2]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[1] These signals lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol.[1][2] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates the initiator caspase-9.[1]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1][3] This binding event leads to the recruitment of adaptor proteins like FADD and the subsequent recruitment and activation of the initiator caspase-8.[1]
Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[2] These executioner caspases are responsible for the cleavage of a multitude of cellular proteins, including structural components of the cytoskeleton and nucleus, as well as proteins involved in DNA repair, leading to the dismantling of the cell.[4]
Principle of the this compound Assay
The this compound assay is a fluorometric method for detecting caspase-3 activity. The substrate, this compound, is a synthetic tetrapeptide (Z-Asp-Glu-Val-Asp) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[5][6] The DEVD sequence is a specific recognition motif for caspase-3.[5]
In its intact form, the fluorescence of the AFC moiety is quenched. However, upon cleavage of the substrate by active caspase-3 at the aspartate residue, the AFC is released, resulting in a significant increase in fluorescence.[5][6] The intensity of the fluorescence is directly proportional to the activity of caspase-3 in the sample. The fluorescence of free AFC can be measured using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[6][7]
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the induction of apoptosis and the subsequent measurement of caspase-3 activity using this compound.
Materials and Reagents
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Dithiothreitol (DTT)
-
This compound substrate (stock solution in DMSO)
-
96-well black microplate
-
Fluorometer
Experimental Workflow
Detailed Protocol
-
Cell Seeding: Seed cells (e.g., 1-2 x 10^4 cells/well) in a 96-well black, clear-bottom microplate in 100 µL of complete culture medium.
-
Induction of Apoptosis: After 24 hours of incubation, treat the cells with the desired concentration of an apoptosis-inducing agent. Include both untreated (negative control) and vehicle-treated (if applicable) controls.
-
Incubation: Incubate the plate for a time course determined by the specific inducer and cell type (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well.
-
Incubate the plate on ice for 10-15 minutes.
-
Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Carefully transfer 40 µL of the supernatant (cell lysate) to a new 96-well black microplate.
-
-
Caspase-3 Assay:
-
Prepare the reaction buffer by adding DTT to a final concentration of 10 mM.
-
Prepare the assay solution by diluting the this compound stock solution in the reaction buffer to a final concentration of 50 µM.
-
Add 50 µL of the assay solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8]
Data Presentation and Interpretation
The results of the this compound assay are typically expressed as the fold increase in caspase-3 activity in treated cells compared to untreated controls.
Quantitative Data Summary
The following table provides a representative example of data that could be obtained from a this compound assay.
| Treatment Group | Caspase-3 Activity (Relative Fluorescence Units - RFU) | Fold Increase vs. Control |
| Untreated Control | 150 ± 15 | 1.0 |
| Vehicle Control | 160 ± 20 | 1.1 |
| Apoptosis Inducer (Low Conc.) | 450 ± 35 | 3.0 |
| Apoptosis Inducer (High Conc.) | 1200 ± 90 | 8.0 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Interpretation of Results
A significant increase in fluorescence in the treated samples compared to the untreated control indicates the activation of caspase-3 and the induction of apoptosis. The magnitude of the fold increase can be used to compare the apoptotic potential of different treatments or concentrations.
It is important to include appropriate controls in every experiment:
-
Untreated Control: Establishes the basal level of caspase-3 activity in the cells.
-
Vehicle Control: Ensures that the solvent used to dissolve the apoptosis-inducing agent does not affect caspase-3 activity.
-
Positive Control: A known inducer of apoptosis can be used to validate the assay setup.
Signaling Pathway Visualization
The following diagrams illustrate the key signaling pathways leading to caspase-3 activation.
Conclusion
The this compound assay is a robust and sensitive method for the preliminary investigation of apoptosis. By providing a quantitative measure of caspase-3 activity, this assay serves as a valuable tool for researchers in various fields, including cancer biology, neuroscience, and drug discovery. The detailed protocols and data interpretation guidelines presented in this technical guide are intended to facilitate the successful implementation and analysis of this important assay. For more in-depth studies, it is recommended to complement the this compound assay with other methods for detecting apoptosis, such as Annexin V staining or TUNEL assays, to obtain a comprehensive understanding of the cell death process.
References
- 1. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
Methodological & Application
Z-DEVD-AFC Protocol for Caspase-3 Activity in Cultured Cells: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-DEVD-AFC (carbobenzoxy-aspartyl-glutamyl-valyl-aspartic acid 7-amino-4-trifluoromethylcoumarin) assay is a highly sensitive and specific method for the detection of caspase-3 activity in cultured cells. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a hallmark of programmed cell death.[1][2][3] This fluorometric assay utilizes a synthetic substrate, this compound, which is specifically cleaved by active caspase-3 between the aspartic acid (D) and the AFC fluorophore.[4][5] The release of free AFC results in a measurable increase in fluorescence, which is directly proportional to the caspase-3 activity in the cell lysate.[1][6] This application note provides a detailed protocol for the use of the this compound assay to quantify caspase-3 activity in cultured cells, along with data presentation guidelines and a diagram of the underlying signaling pathway.
Principle of the Assay
The this compound assay is based on the enzymatic activity of caspase-3. The substrate, this compound, is a non-fluorescent tetrapeptide. In the presence of active caspase-3, the enzyme cleaves the peptide bond C-terminal to the aspartate residue, releasing the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC). The fluorescence of the liberated AFC can be measured using a fluorometer or a fluorescence microplate reader at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[4][7] The intensity of the fluorescence signal is a direct measure of the caspase-3 activity in the sample.
Data Presentation
Quantitative data from the this compound assay should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. A tabular format is recommended for summarizing key experimental parameters and results.
Table 1: Summary of Experimental Parameters and Results
| Parameter | Control Cells | Treated Cells (e.g., Staurosporine) |
| Cell Type | e.g., HeLa | e.g., HeLa |
| Seeding Density | e.g., 1 x 10^6 cells/well | e.g., 1 x 10^6 cells/well |
| Treatment | Vehicle (e.g., DMSO) | e.g., 1 µM Staurosporine for 4 hours |
| Protein Concentration | e.g., 1-2 mg/mL | e.g., 1-2 mg/mL |
| This compound (Final Conc.) | 50 µM[7] | 50 µM[7] |
| Incubation Time | 1-2 hours[7] | 1-2 hours[7] |
| Incubation Temperature | 37°C[7] | 37°C[7] |
| Fluorescence (RFU) | (Value) | (Value) |
| Fold Increase in Activity | 1.0 | (Fluorescence of Treated / Fluorescence of Control) |
Experimental Protocols
This section provides a detailed step-by-step protocol for measuring caspase-3 activity in cultured cells using the this compound substrate.
Materials and Reagents
-
Cultured cells (adherent or suspension)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
This compound substrate (typically 1 mM stock in DMSO)[7]
-
2X Reaction Buffer (e.g., 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% CHAPS, 20% sucrose, pH 7.2)[4]
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, optional for specificity control)[4]
-
96-well black microplate with clear bottoms
-
Fluorometer or fluorescence microplate reader
Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a culture dish or multi-well plate.
-
Treat cells with the desired apoptosis-inducing agent for the indicated time and concentration. Include an untreated control group.
-
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and then scrape the cells into a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-5 x 10^6 cells).[7]
-
Incubate the cell lysate on ice for 10-15 minutes.[1]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[1][8]
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This supernatant contains the active caspases.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase-3 Assay:
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.[1] It is recommended to use 50-200 µg of protein per assay.[7]
-
For a negative control, include a well with lysis buffer only (no cell lysate).
-
To confirm the specificity of the assay, a parallel sample can be pre-incubated with a caspase-3 inhibitor (e.g., 1 µL of 1 mM Ac-DEVD-CHO) for 10-15 minutes at room temperature before adding the substrate.[4][9]
-
Prepare the reaction mixture by diluting the this compound stock solution in the 2X Reaction Buffer to a final concentration of 100 µM (this will result in a 50 µM final concentration in the assay).
-
Add 50 µL of the 2X reaction buffer containing the this compound substrate to each well.[7]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7] The incubation time may need to be optimized depending on the cell type and the level of apoptosis.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from the well with lysis buffer only) from all readings.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to that of the untreated control.[7]
-
Mandatory Visualizations
Caspase-3 Signaling Pathway
Caption: The caspase-3 signaling pathway is activated by both extrinsic and intrinsic stimuli.
This compound Experimental Workflow
Caption: Experimental workflow for measuring caspase-3 activity using the this compound assay.
References
- 1. z-devd-fmk.com [z-devd-fmk.com]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. apexbt.com [apexbt.com]
- 6. Caspase-3 Detection+DEVD Workflow | BioRender Science Templates [biorender.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Preparing Z-DEVD-AFC Working Solution from DMSO Stock for Caspase-3 Activity Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DEVD-AFC (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-7-amino-4-trifluoromethylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-3 and related caspases.[1][2][3] Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of numerous cellular proteins.[4][5][6] The substrate consists of the DEVD tetrapeptide sequence, which is the recognition site for caspase-3, conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC).[7][8] In its intact form, this compound is weakly fluorescent.[4] However, upon cleavage by active caspase-3 between the aspartate (D) and AFC, the highly fluorescent AFC molecule is released.[1][3] The resulting increase in fluorescence can be measured to quantify caspase-3 activity.[3] This application note provides a detailed protocol for the preparation of a this compound working solution from a dimethyl sulfoxide (DMSO) stock and its application in a caspase-3 activity assay.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound.
| Parameter | Value | Reference |
| This compound Stock Solution | ||
| Solvent | DMSO | [1][9][10] |
| Recommended Concentration | 1 mM - 10 mM | [1][8][9] |
| Storage Temperature | -20°C or -80°C | [9][11] |
| Storage Duration | Up to 6 months at -80°C | [9][11] |
| AFC (cleaved product) | ||
| Excitation Wavelength | ~400 nm | [2][3][7][8][12] |
| Emission Wavelength | ~505 nm | [2][3][8][12][13] |
| Caspase-3 Assay | ||
| Final this compound Concentration | 25 µM - 50 µM | [8][13] |
| Incubation Temperature | 37°C | [8][12][14] |
| Incubation Time | 1 - 2 hours | [8] |
Experimental Protocols
I. Preparation of this compound Stock Solution (10 mM) in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, molecular biology grade DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Prepare the stock solution by dissolving the this compound powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 5 mg of this compound (MW: 821.71 g/mol ), dissolve it in 608.5 µL of DMSO.[10]
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in solubilization if necessary.[11][15]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9][11]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9][11] Protect from light.[12]
II. Preparation of 2X this compound Working Solution (100 µM)
This protocol details the preparation of a 2X working solution, which will be diluted 1:1 with the sample (e.g., cell lysate) to achieve the final desired concentration in the assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[14]
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution on ice, protected from light.
-
Prepare the 2X working solution by diluting the 10 mM stock solution in Caspase Assay Buffer to a final concentration of 100 µM. For example, to prepare 1 mL of 100 µM 2X working solution, add 10 µL of the 10 mM stock solution to 990 µL of Caspase Assay Buffer.
-
Mix the solution gently by inversion. This 2X working solution is now ready for use in the caspase-3 activity assay.
III. Caspase-3 Activity Assay in Cell Lysates
This protocol provides a general procedure for measuring caspase-3 activity in cell lysates using the prepared this compound working solution.
Materials:
-
Cell lysates prepared from control and treated cells
-
2X this compound working solution (100 µM)
-
Caspase Assay Buffer
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader
Procedure:
-
Induce apoptosis in your cell line of interest using a known method. Prepare a parallel control culture without the apoptosis-inducing agent.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Determine the protein concentration of each cell lysate using a standard protein assay method.
-
In a 96-well black microplate, add 50 µL of each cell lysate (containing 50-200 µg of protein) to separate wells.[8] Include a blank control well containing 50 µL of lysis buffer.
-
Add 50 µL of the 2X this compound working solution to each well, bringing the final volume to 100 µL and the final this compound concentration to 50 µM.[8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[2][3][8][12][13]
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence readings of the apoptotic samples to the non-induced control samples after subtracting the blank reading.[8]
Visualizations
Caption: Workflow for the preparation of this compound working solution.
Caption: Caspase-3 activation and subsequent cleavage of this compound.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. apexbt.com [apexbt.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | AAT Bioquest [aatbio.com]
- 11. glpbio.com [glpbio.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. ubpbio.com [ubpbio.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. glpbio.com [glpbio.com]
Optimal Concentration of Z-DEVD-AFC for Caspase-3 Activity Assays in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of the fluorogenic substrate Z-DEVD-AFC for the measurement of caspase-3 activity in cell lysates. Accurate determination of caspase-3 activity is crucial for studying apoptosis and evaluating the efficacy of therapeutic agents that target this pathway.
Introduction
This compound is a highly specific and sensitive substrate for caspase-3 and related caspases that recognize the DEVD sequence.[1][2] Upon cleavage by active caspase-3, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, resulting in a measurable fluorescent signal.[3][4][5] The intensity of this fluorescence is directly proportional to the caspase-3 activity in the sample. The optimal concentration of this compound is critical for achieving maximal signal-to-noise ratio and accurate kinetic measurements.
Key Experimental Parameters
Several factors influence the optimal concentration of this compound in a caspase-3 activity assay. These include the concentration of active caspase-3 in the cell lysate, the incubation time, and the specific activity of the enzyme. The Michaelis-Menten constant (Km) of this compound for caspase-3 is approximately 9.7 µM, which serves as a valuable reference point for determining the appropriate substrate concentration.[1][2] For most applications, a final concentration of this compound several-fold higher than the Km value is recommended to ensure the reaction rate is not limited by substrate availability.
Recommended Concentrations and Reagent Preparation
Based on a review of established protocols, a final concentration of this compound in the range of 20-50 µM is generally recommended for caspase-3 activity assays in cell lysates.[1][3][6] The following tables summarize the recommended concentrations and provide a guide for preparing the necessary stock and working solutions.
Table 1: Recommended this compound Concentrations
| Parameter | Recommended Value |
| Stock Solution Concentration | 1-10 mM in DMSO |
| Final Assay Concentration | 20-50 µM |
| Cell Lysate Protein Concentration | 50-200 µg per assay |
Table 2: Reagent Preparation Guide
| Reagent | Preparation | Storage |
| This compound Stock Solution (1 mM) | Dissolve 1 mg of this compound (MW: ~821.7 g/mol ) in ~1.22 mL of DMSO. | Store at -20°C, protected from light. |
| 2X Reaction Buffer | 100 mM HEPES (pH 7.4), 20% Glycerol, 4 mM DTT. | Store at 4°C. Add DTT fresh before use. |
| Cell Lysis Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 2 mM DTT. | Store at 4°C. Add DTT fresh before use. |
Experimental Protocols
This section provides a detailed protocol for measuring caspase-3 activity in cell lysates using this compound.
Preparation of Cell Lysates
-
Induce apoptosis in your target cells using the desired method. A negative control of untreated cells should be processed in parallel.
-
Harvest the cells by centrifugation at 400 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer at a concentration of 1-5 x 10^6 cells per 50 µL.[1]
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).
Caspase-3 Activity Assay
-
In a 96-well black microplate, add 50-200 µg of cell lysate to each well.
-
Bring the final volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare the 2X Reaction Buffer containing 10 mM DTT.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Prepare a 2X this compound working solution by diluting the stock solution in 1X Reaction Buffer to a final concentration of 40-100 µM (this will result in a final in-assay concentration of 20-50 µM).
-
To initiate the reaction, add 5 µL of the 1 mM this compound substrate to each well for a final concentration of 50 µM.[1]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader.[1]
Data Analysis
-
Subtract the background fluorescence (from a well with no lysate) from all readings.
-
The caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the untreated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-3 activation pathway and the experimental workflow for the caspase-3 activity assay.
Caption: Simplified signaling pathway of caspase-3 activation during apoptosis.
Caption: Experimental workflow for the caspase-3 activity assay using this compound.
References
Live-Cell Imaging of Caspase-3 Activity with Z-DEVD-AFC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, playing a crucial role in the dismantling of the cell during programmed cell death. The ability to monitor caspase-3 activation in real-time within living cells provides an invaluable tool for studying apoptosis, screening for pro- and anti-apoptotic drugs, and understanding the mechanisms of cell death. This document provides detailed application notes and protocols for the live-cell imaging of caspase-3 activity using the fluorogenic substrate Z-DEVD-AFC.
This compound (N-benzyloxycarbonyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) is a cell-permeable, non-fluorescent substrate that is specifically cleaved by activated caspase-3 and related caspases.[1][2][3] Upon cleavage of the DEVD tetrapeptide sequence, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released. The resulting increase in fluorescence can be monitored over time using fluorescence microscopy, providing a quantitative measure of caspase-3 activity within individual cells.
Principle of the Assay
The this compound assay relies on the enzymatic activity of caspase-3 to generate a fluorescent signal. In healthy cells, caspase-3 is present as an inactive zymogen, and the this compound substrate remains intact and non-fluorescent. Upon induction of apoptosis, initiator caspases activate caspase-3 through proteolytic cleavage. Activated caspase-3 then cleaves various cellular substrates, including this compound. The cleavage of this compound liberates the AFC fluorophore, which exhibits strong fluorescence when excited with UV light (approximately 400 nm), with an emission peak in the green spectrum (approximately 505 nm).[1][2] The intensity of the fluorescence is directly proportional to the amount of caspase-3 activity in the cell.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | AAT Bioquest | 13420 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| Live-Cell Imaging Medium | Thermo Fisher Scientific | A14291DJ |
| Staurosporine | Sigma-Aldrich | S4400 |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 |
| 96-well, black, clear-bottom imaging plates | Corning | 3603 |
Application Notes
-
Cell Line Selection: This protocol is suitable for most adherent mammalian cell lines. It is recommended to optimize cell seeding density to achieve 70-80% confluency at the time of imaging.
-
Apoptosis Induction: Staurosporine is a potent and widely used inducer of apoptosis. However, the optimal concentration and incubation time will vary depending on the cell line and should be determined empirically. Other apoptosis inducers, such as etoposide or TRAIL, can also be used.
-
Controls: It is essential to include appropriate controls in every experiment:
-
Negative Control: Untreated cells to establish baseline fluorescence.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine) to confirm assay performance.
-
Vehicle Control: Cells treated with the solvent used to dissolve the apoptosis inducer (e.g., DMSO) to control for any solvent effects.
-
-
Phototoxicity: The AFC fluorophore can be susceptible to photobleaching and phototoxicity with prolonged exposure to excitation light.[4][5][6][7] To minimize these effects, use the lowest possible excitation intensity and exposure time that provides a detectable signal. It is also recommended to use a live-cell imaging medium that is free of phenol red and has low autofluorescence.
-
Multiplexing: The this compound assay can be multiplexed with other fluorescent probes to simultaneously monitor multiple cellular events. For example, a nuclear stain like Hoechst 33342 can be used to count the total number of cells, and a viability dye can be used to distinguish between apoptotic and necrotic cells.
Signaling Pathway
Caption: Caspase-3 Activation Pathway.
Experimental Workflow
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phototoxicity-in-live-fluorescence-microscopy-and-how-to-avoid-it - Ask this paper | Bohrium [bohrium.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
Probing Apoptosis: High-Throughput Screening with Z-DEVD-AFC
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease.[1][2] This document provides a detailed protocol for the use of Z-DEVD-AFC, a fluorogenic substrate for Caspase-3, in high-throughput screening (HTS) assays to identify modulators of apoptosis.[3][4] The methodology outlined here is designed for reproducibility and scalability, enabling the rapid screening of large compound libraries.
Introduction
The caspase family of proteases plays a central role in the execution phase of apoptosis.[2] Initiator caspases, such as Caspase-8 and Caspase-9, are activated by pro-apoptotic signals and in turn cleave and activate executioner caspases, including Caspase-3 and Caspase-7.[2][5] Activated Caspase-3 is responsible for the cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[1]
The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a specific recognition motif for Caspase-3.[6] this compound is a synthetic substrate that couples the DEVD peptide to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC).[7] In its intact form, the substrate is non-fluorescent. Upon cleavage by active Caspase-3 between the aspartate (D) and AFC moieties, free AFC is released, which emits a strong fluorescent signal.[4][7] This fluorescence can be quantified to determine the level of Caspase-3 activity, providing a direct measure of apoptosis. The cell-permeant nature of this compound allows for its use in live-cell assays.[8]
This application note details a robust and scalable protocol for utilizing this compound in a high-throughput screening format to identify compounds that either induce or inhibit apoptosis.
Caspase-3 Signaling Pathway
The activation of Caspase-3 is a pivotal event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the central role of Caspase-3.
Caption: Caspase-3 is activated by both extrinsic and intrinsic pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound HTS assay.
Table 1: this compound Substrate Properties
| Parameter | Value | Reference |
| Excitation Wavelength | 400 nm | [3][4][9] |
| Emission Wavelength | 505 nm | [3][4][9] |
| Recommended Solvent | DMSO | [10] |
| Storage Temperature | -20°C | [4][8] |
Table 2: Recommended Assay Concentrations and Conditions
| Parameter | Recommended Range | Notes |
| This compound Working Concentration | 25 - 50 µM | Optimization may be required based on cell type and density.[9] |
| Cell Density per Well (384-well plate) | 5,000 - 20,000 cells | Dependent on cell type and proliferation rate. |
| Compound Incubation Time | 6 - 48 hours | Dependent on the mechanism of action of the test compounds. |
| Substrate Incubation Time | 1 - 2 hours | Should be performed in the dark to prevent photobleaching.[10] |
| Assay Temperature | Room Temperature or 37°C | Ensure consistency across all plates.[10][11] |
Table 3: High-Throughput Screening Quality Control Parameters
| Parameter | Acceptance Criteria | Description |
| Z'-factor | ≥ 0.5 | A measure of assay robustness and separation between positive and negative controls.[12][13] |
| Signal-to-Background Ratio | > 3 | The ratio of the signal from the positive control to the signal from the negative control.[12] |
| Coefficient of Variation (CV%) | < 10% | A measure of the variability of the signal within replicate wells.[12] |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[11]
-
Positive control (e.g., Staurosporine, Etoposide)
-
Negative control (vehicle, e.g., 0.1% DMSO)
-
Opaque, black, sterile 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence microplate reader with 400 nm excitation and 505 nm emission filters
Protocol for High-Throughput Screening
The following workflow is designed for a 384-well plate format but can be adapted for other plate densities.
1. Preparation of Reagents
- This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[10] Aliquot and store at -20°C, protected from light.[9]
- 2X this compound Working Solution (50 µM): On the day of the assay, dilute the 10 mM stock solution to 50 µM in the appropriate assay buffer.[10]
2. Cell Plating
- Culture cells to ~80% confluency under standard conditions.
- Harvest and count the cells.
- Dilute the cell suspension to the desired density in pre-warmed cell culture medium.
- Dispense the cell suspension into the wells of a 384-well black, clear-bottom microplate.
3. Compound Treatment
- Prepare a compound library plate with test compounds, positive controls, and negative controls (vehicle) at the desired concentrations.
- Using an automated liquid handling system or multichannel pipette, transfer the compounds from the library plate to the cell plate.
- Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
4. Caspase-3 Activity Assay
- Allow the cell plate to equilibrate to room temperature.
- Add an equal volume of the 2X this compound working solution to each well.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
5. Data Acquisition
- Measure the fluorescence intensity in each well using a microplate reader with excitation at 400 nm and emission at 505 nm.
6. Data Analysis
- Subtract the average fluorescence of the blank wells (media and substrate only) from all other wells.
- Normalize the data to the positive and negative controls.
- Calculate the Z'-factor to assess the quality of the assay.
- Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).
High-Throughput Screening Workflow
The diagram below outlines the logical flow of the high-throughput screening process.
Caption: A streamlined workflow for HTS using this compound.
Assay Optimization and Considerations
For robust and reproducible results, several aspects of the assay may require optimization:
-
Cell Density: The optimal cell number per well should be determined to ensure a sufficient signal window without reaching over-confluency.
-
Substrate Concentration: A titration of this compound should be performed to determine the optimal concentration that provides the best signal-to-background ratio.
-
Incubation Times: Both the compound treatment time and the substrate incubation time should be optimized for the specific cell line and experimental goals.
-
Compound Interference: Test compounds may exhibit autofluorescence at the excitation and emission wavelengths of AFC. It is crucial to include a control plate with compounds but without the this compound substrate to identify and exclude false positives.[14]
Conclusion
The this compound assay provides a sensitive and reliable method for measuring Caspase-3 activity in a high-throughput format. By following the detailed protocols and considering the optimization parameters outlined in this application note, researchers can effectively screen large compound libraries to identify novel modulators of apoptosis for therapeutic development and further biological investigation.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ubpbio.com [ubpbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A High Throughput Apoptosis Assay using 3D Cultured Cells [mdpi.com]
Application Notes and Protocols for Z-DEVD-AFC in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DEVD-AFC (Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-AFC) is a highly sensitive and specific fluorogenic substrate for caspase-3, a key executioner enzyme in the apoptotic signaling cascade. The substrate consists of the tetrapeptide sequence DEVD (Asp-Glu-Val-Asp), which is derived from the cleavage site of PARP (Poly (ADP-ribose) polymerase), a well-known substrate of caspase-3.[1][2] The C-terminus of the peptide is conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, this compound is weakly fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) and AFC moieties, the free AFC fluorophore is liberated. This release results in a significant increase in fluorescence intensity, which can be readily measured using a fluorometer. The excitation and emission maxima of free AFC are approximately 400 nm and 505 nm, respectively.[1][3][4] This robust and quantifiable signal makes this compound an invaluable tool in drug discovery for the screening and characterization of compounds that modulate apoptosis.
Mechanism of Action
The core principle of the this compound assay is the enzymatic cleavage of the substrate by active caspase-3, leading to the release of the fluorescent AFC molecule.
Applications in Drug Discovery
The this compound assay is a versatile tool with numerous applications in the field of drug discovery, primarily centered around the study of apoptosis.
-
High-Throughput Screening (HTS) for Caspase-3 Inhibitors: The assay's simplicity, robustness, and adaptability to microplate formats make it ideal for screening large compound libraries to identify potential caspase-3 inhibitors. Such inhibitors may have therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders.
-
IC50 Determination of Caspase-3 Inhibitors: For hit compounds identified in HTS campaigns, the this compound assay can be used to determine their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
-
Screening for Pro-apoptotic Compounds: Conversely, the assay can be used to screen for compounds that induce apoptosis by measuring the increase in caspase-3 activity in treated cells. This is a crucial step in the discovery of novel anti-cancer drugs.
-
Mechanism of Action Studies: The this compound assay helps to elucidate whether a compound's cytotoxic or cytoprotective effects are mediated through the caspase-3-dependent apoptotic pathway.
-
Kinetic Studies: The assay can be employed to perform kinetic analyses of caspase-3 activity and inhibition, providing insights into the mechanism of enzyme-inhibitor interactions.
Signaling Pathway
Caspase-3 is a central executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Quantitative Data
The this compound assay provides quantitative data that can be used to compare the potency of inhibitors or the efficacy of apoptosis-inducing agents.
Table 1: Kinetic and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Km for Caspase-3 | 9.7 µM | [1] |
| Excitation Maximum (free AFC) | ~400 nm | [1][3][4] |
| Emission Maximum (free AFC) | ~505 nm | [1][3][4] |
| Molecular Weight | 821.71 g/mol | [5] |
| Solubility | Soluble in DMSO | [4] |
Table 2: IC50 Values of Known Caspase-3 Inhibitors Determined Using DEVD-based Fluorogenic Substrates
| Inhibitor | IC50 | Assay Substrate | Reference |
| Z-DEVD-FMK | 1.326 µM | Z-VAD-AMC | [6] |
| Ac-DEVD-CHO | 140 pM | Z-DEVD-aminoluciferin | [3] |
| Ac-DEVD-CHO | 3.04 nM | (Z-DEVD)2-R110 | [7] |
| Morin Hydrate | ~20 µM (66.4% inhibition) | Not specified | [8] |
Table 3: Example of Fold Increase in Caspase-3 Activity in Apoptotic Cells
| Cell Line | Apoptotic Inducer | Fold Increase vs. Control | Reference |
| V79 | Synthetic Amorphous Silica (100 µg/cm²) | 4.6 ± 0.4 to 8.1 ± 2.5 | [9] |
| V79 | FBS Deprivation (18 h) | 14.0 ± 1.6 | [9] |
| HT-29 | Cycloartane (50 µM) | ~3.5 (at 18 h) | [10] |
| Jurkat | Camptothecin (4 µM, 3 h) | Significant increase leading to ~42% apoptotic cells | [11] |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay in Cell Lysates
This protocol describes the measurement of caspase-3 activity in cells that have been treated with a compound to induce or inhibit apoptosis.
Materials:
-
This compound substrate
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT - prepare fresh)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the test compound or vehicle control for the desired time period. Include a positive control for apoptosis induction (e.g., staurosporine).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells.
-
Incubate on ice for 10-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).
-
Normalize the protein concentration of all samples with Cell Lysis Buffer.
-
-
Assay Plate Preparation:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare a reaction mixture containing Assay Buffer and this compound (final concentration of 50 µM).
-
Add 50 µL of the reaction mixture to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with lysis buffer and substrate only).
-
Express the results as relative fluorescence units (RFU) or as fold change in activity compared to the untreated control.
-
Protocol 2: High-Throughput Screening (HTS) for Caspase-3 Inhibitors
This protocol is designed for screening a large number of compounds in a 96- or 384-well format.
Materials:
-
Recombinant active caspase-3
-
This compound substrate
-
Assay Buffer (as in Protocol 1)
-
Known caspase-3 inhibitor (e.g., Z-DEVD-FMK) for positive control
-
Compound library dissolved in DMSO
-
384-well black microplates
-
Automated liquid handling system (recommended)
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate.
-
Include wells with DMSO only (negative control) and a known caspase-3 inhibitor (positive control).
-
-
Enzyme and Inhibitor Incubation:
-
Prepare a solution of recombinant active caspase-3 in Assay Buffer.
-
Add the caspase-3 solution to all wells containing the compounds and controls.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Substrate Addition:
-
Prepare a solution of this compound in Assay Buffer.
-
Add the this compound solution to all wells to initiate the enzymatic reaction. The final concentration of the substrate should be at or below its Km (e.g., 10 µM).
-
-
Kinetic Read:
-
Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements (e.g., reading every minute for 30-60 minutes) at Ex/Em = 400/505 nm.
-
-
Data Analysis and Hit Identification:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for the control inhibitor).
-
Identify "hits" as compounds that inhibit caspase-3 activity above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Protocol 3: Determination of IC50 Values
This protocol is used to determine the potency of a hit compound.
Procedure:
-
Serial Dilution of Inhibitor:
-
Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 100 µM, with 10-12 serial dilutions (e.g., 1:3).
-
-
Assay Setup:
-
Follow the procedure for the HTS assay (Protocol 2), but instead of a compound library, add the serial dilutions of the test compound to the wells.
-
Include appropriate controls (no inhibitor and no enzyme).
-
-
Fluorescence Measurement:
-
Perform the enzymatic reaction and measure the fluorescence, either as an endpoint or kinetically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound is a robust and reliable tool for the quantitative measurement of caspase-3 activity. Its application in drug discovery is extensive, ranging from the high-throughput screening of large compound libraries to the detailed characterization of lead candidates. The protocols provided herein offer a framework for the successful implementation of this compound-based assays to advance research in apoptosis and the development of novel therapeutics.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Establishment of a high-throughput screening system for caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Z-DEVD-AFC Caspase-3 Assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering high background fluorescence in the Z-DEVD-AFC caspase-3 assay.
Troubleshooting High Background Fluorescence
High background fluorescence can mask the true signal from caspase-3 activity, leading to inaccurate results. The following section addresses common causes and provides step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in my this compound assay?
High background fluorescence can stem from several sources:
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Substrate-related issues: The this compound substrate may be of poor quality, degraded, or used at too high a concentration, leading to spontaneous hydrolysis.
-
Compound autofluorescence: The compounds being tested for their effects on caspase-3 activity may themselves be fluorescent at the excitation and emission wavelengths used for AFC.
-
Non-specific enzyme activity: Other proteases in the cell lysate besides caspase-3 may be cleaving the this compound substrate.
-
Assay buffer components: The assay buffer may be contaminated, have an incorrect pH, or contain components that interfere with the assay.
-
Instrument settings: The gain settings on the fluorescence plate reader may be too high.
Q2: How can I determine if my this compound substrate is the source of the high background?
To investigate if the substrate is the issue, you can perform the following controls:
-
Substrate-only control: In a well, mix the this compound substrate with the assay buffer without any cell lysate or purified enzyme. A high fluorescence reading in this well indicates spontaneous hydrolysis of the substrate, suggesting it may be degraded or of poor quality.
-
Substrate titration: High concentrations of the substrate can lead to increased background. Perform a titration to find the optimal substrate concentration that provides a good signal-to-background ratio.
Q3: My test compounds might be fluorescent. How can I check for and mitigate this?
Autofluorescence from test compounds is a common issue. Here’s how to address it:
-
Compound-only control: Add your test compound to the assay buffer in a well without the this compound substrate. If you observe a high fluorescence signal, your compound is autofluorescent.
-
Use of alternative fluorophores: If your compound's autofluorescence overlaps with the AFC signal, consider using a caspase-3 substrate with a different fluorophore that has distinct excitation and emission spectra.
-
Background subtraction: If the autofluorescence is moderate, you may be able to subtract the signal from the compound-only control from your experimental readings.[1]
Q4: How do I test for non-specific enzyme activity in my cell lysate?
Non-specific protease activity can lead to false-positive signals. To check for this, use a specific caspase-3 inhibitor:
-
Inhibitor control: Pre-incubate your cell lysate with a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, before adding the this compound substrate.[2] A significant reduction in the fluorescence signal in the presence of the inhibitor confirms that the activity you are measuring is specific to caspase-3. If the signal remains high, other proteases are likely cleaving the substrate.
Q5: What are the optimal assay buffer conditions to minimize background fluorescence?
The assay buffer is critical for optimal enzyme activity and low background. Key components and their recommended concentrations are summarized below. Ensure your buffer is freshly prepared and the pH is correctly adjusted.
Quantitative Data Summary
For optimal performance of the this compound assay, refer to the following recommended concentration ranges for key reagents.
| Reagent | Recommended Concentration Range | Purpose |
| This compound Substrate | 10 - 50 µM | Fluorogenic substrate for caspase-3. |
| Caspase-3 (purified) | 10 - 100 ng/well | Positive control for enzyme activity. |
| Cell Lysate | 20 - 100 µg total protein/well | Source of cellular caspase-3. |
| Ac-DEVD-CHO (Inhibitor) | 1 - 10 µM | Specific inhibitor for caspase-3, used as a negative control. |
| DTT | 1 - 10 mM | Reducing agent to maintain caspase activity. |
| HEPES/PIPES Buffer | 20 - 100 mM | Maintains a stable pH (typically 7.2-7.4). |
Experimental Protocols
Protocol 1: Standard this compound Caspase-3 Assay
-
Prepare Assay Buffer: A typical assay buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% sucrose.[2]
-
Prepare Cell Lysate: Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA) and determine the protein concentration.
-
Set up Assay Plate: In a 96-well black microplate, add your cell lysate (20-100 µg of protein) to each well. Include wells for positive controls (purified active caspase-3) and negative controls (lysate with caspase-3 inhibitor).
-
Initiate Reaction: Add this compound substrate to each well to a final concentration of 50 µM.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][3]
Protocol 2: Troubleshooting - Testing for Compound Autofluorescence
-
Prepare Controls: In a 96-well black microplate, prepare the following wells:
-
Compound + Substrate + Lysate: Your full experimental reaction.
-
Compound + Substrate (No Lysate): To check for non-enzymatic reactions.
-
Compound + Lysate (No Substrate): To measure compound autofluorescence in the presence of lysate components.
-
Compound Only: To measure the intrinsic fluorescence of your compound in the assay buffer.
-
Lysate + Substrate (No Compound): Your positive control for enzyme activity.
-
Buffer Only: To measure the background of the assay buffer.
-
-
Add Reagents: Add the respective components to each well according to your standard assay protocol.
-
Incubate and Read: Incubate the plate under the same conditions as your standard assay and measure the fluorescence.
-
Analyze Data: Compare the fluorescence readings. A high signal in the "Compound Only" or "Compound + Lysate (No Substrate)" wells indicates that your compound is autofluorescent.
Visualizations
References
troubleshooting weak signal in caspase-3 assay with Z-DEVD-AFC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during caspase-3 activity assays using the fluorogenic substrate Z-DEVD-AFC.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my fluorescence signal weak or absent?
A weak or nonexistent signal is a common issue in caspase-3 assays. Several factors could be contributing to this problem. Below is a list of potential causes and their corresponding solutions.
Potential Causes & Solutions for Weak Signal
| Potential Cause | Recommended Solution |
| Inactive or Degraded Substrate | This compound is light-sensitive and prone to degradation. Store the substrate at -20°C or -80°C, protected from light and moisture.[1][2][3] Prepare fresh dilutions of the substrate for each experiment. Avoid repeated freeze-thaw cycles.[3] |
| Insufficient Caspase-3 Activity | The level of apoptosis in your experimental sample may be too low. Ensure that your induction method is effective and that the cells are harvested at the optimal time point for caspase-3 activation.[4] Run a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to confirm that the assay is working.[5][6] |
| Suboptimal Lysis Buffer | The lysis buffer may not be effectively releasing cellular contents, including active caspase-3. Ensure the lysis buffer contains a reducing agent like DTT, which is crucial for caspase activity.[7][8] The recommended final concentration of DTT is typically between 5-10 mM.[7][8] |
| Incorrect Incubation Time or Temperature | The incubation time may be too short for sufficient cleavage of the substrate to produce a detectable signal. Increase the incubation time (e.g., from 1-2 hours to overnight).[5] Ensure the incubation is carried out at the recommended temperature, typically 37°C.[5][9] |
| Improper Plate Reader Settings | The excitation and emission wavelengths on the fluorometer may be set incorrectly for the AFC fluorophore. For AFC, the recommended excitation is around 400 nm and the emission is around 505 nm.[2][10] |
| Low Protein Concentration | The concentration of protein in your cell lysate may be too low. Increase the number of cells used to prepare the lysate or reduce the volume of lysis buffer.[8] A typical starting point is 50-200 µg of protein per assay.[7][10] |
| Presence of Inhibitors | Your sample may contain endogenous or experimentally introduced inhibitors of caspase-3. Include a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a negative control to assess non-specific fluorescence.[5] |
Question 2: Why is the background fluorescence in my negative control wells high?
High background fluorescence can mask the true signal from caspase-3 activity. Here are some common causes and how to address them.
Potential Causes & Solutions for High Background
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | The this compound substrate can spontaneously hydrolyze over time, leading to the release of the fluorophore. Prepare fresh substrate solutions for each experiment and protect them from light.[1][7] |
| Contaminated Reagents or Buffers | Reagents or buffers may be contaminated with fluorescent substances. Use high-purity water and reagents to prepare all solutions. |
| Non-specific Protease Activity | Other proteases in the cell lysate may be cleaving the substrate. Include a negative control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to determine the level of non-specific cleavage.[5][11] |
| Cell Culture Conditions | Sub-optimal cell culture conditions can lead to spontaneous apoptosis, resulting in caspase-3 activity even in untreated control cells.[12] Ensure cells are healthy and not overly confluent before inducing apoptosis. |
Experimental Protocols
Standard Caspase-3 Activity Assay Protocol
This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using the this compound substrate.
-
Cell Lysis
-
Induce apoptosis in your cells using the desired method. Remember to include both positive and negative control groups.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT) at a concentration of 1-5 x 10^6 cells per 50 µL.[7]
-
Incubate the cell suspension on ice for 10-20 minutes.[5][7]
-
Centrifuge the lysate at 10,000-20,000 x g for 10-15 minutes at 4°C to pellet the cell debris.[5]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate can be used immediately or stored at -80°C.
-
-
Assay Reaction
-
In a black 96-well plate, add 50-200 µg of protein from your cell lysate to each well.[7] Adjust the volume to 50 µL with cell lysis buffer.
-
Prepare a 2X reaction buffer (e.g., 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% w/v CHAPS, 20% sucrose, pH 7.2).
-
Prepare the substrate solution by diluting the this compound stock (typically 10 mM in DMSO) to a final working concentration of 50 µM in the 2X reaction buffer.[1][10]
-
Add 50 µL of the substrate solution to each well containing the cell lysate.
-
The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement
Visualizations
Caspase-3 Activation Pathways
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. z-devd-fmk.com [z-devd-fmk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abcam.com [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]
how to reduce variability in Z-DEVD-AFC experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their Z-DEVD-AFC experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method for detecting caspase-3 activity, a key indicator of apoptosis. The substrate, this compound, is composed of a peptide sequence (DEVD) recognized by caspase-3, linked to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspase-3, the enzyme cleaves the AFC from the peptide, releasing it and causing a significant increase in fluorescence.[1][2] This change in fluorescence can be measured using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[2]
Q2: What are the critical reagents in this assay and their functions?
-
This compound Substrate: The fluorogenic substrate that is cleaved by active caspase-3.
-
Cell Lysis Buffer: Used to rupture cells and release their contents, including caspases, into a soluble fraction.
-
Dithiothreitol (DTT): A reducing agent that is essential for caspase activity. It maintains the cysteine residues in the active site of the caspase in a reduced state.[3]
-
Assay Buffer: Provides the optimal pH and ionic strength for caspase-3 enzymatic activity.
Q3: How should I store the this compound substrate?
The this compound substrate should be stored at -20°C, protected from light and moisture.[3][4] Once reconstituted in DMSO, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[4]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from caspase-3 activity, leading to a low signal-to-background ratio and reduced assay sensitivity.
| Potential Cause | Troubleshooting Step |
| Substrate Degradation | Use freshly thawed or prepared substrate solution for each experiment. Protect the substrate from light during storage and handling. |
| Contaminated Reagents or Labware | Use sterile, disposable pipette tips and microplates. Ensure all buffers and water are free of microbial contamination. |
| Autofluorescence from Samples or Compounds | Run a blank control with cell lysate but without the this compound substrate to measure the intrinsic fluorescence of your sample. If testing compounds, run a control with the compound alone to check for autofluorescence. |
| Non-specific Protease Activity | Include a negative control with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm that the signal is specific to caspase-3-like activity. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the cells, reagents, or assay procedure.
| Potential Cause | Troubleshooting Step |
| Insufficient Caspase-3 Activation | Ensure that your experimental conditions are sufficient to induce apoptosis and activate caspase-3. You may need to perform a time-course or dose-response experiment to optimize the induction of apoptosis. |
| Inactive Caspase-3 | Prepare fresh assay buffer containing DTT immediately before use. DTT is unstable in solution and essential for caspase activity. |
| Insufficient Cell Lysate | Ensure you are using an adequate amount of protein in your assay. A typical range is 50-200 µg of total protein per well.[3][5] Perform a protein concentration assay (e.g., BCA) on your lysates. |
| Incorrect Fluorometer Settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for AFC (Ex: ~400 nm, Em: ~505 nm).[2] |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components. Ensure that all reagents have been stored at the recommended temperatures. |
Issue 3: High Well-to-Well Variability
Inconsistent results between replicate wells can compromise the reliability of your data.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. When preparing a 96-well plate, create a master mix of reagents to add to all wells to minimize pipetting errors between wells. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding cells into a multi-well plate. Pay attention to the "edge effect," where wells on the perimeter of the plate may behave differently. Consider not using the outer wells for experimental samples.[6] |
| Temperature Gradients Across the Plate | Allow the plate to equilibrate to the incubation temperature before adding the final reagents. Avoid stacking plates during incubation. |
| Incomplete Mixing | Gently mix the contents of each well after adding all reagents, for example, by using a plate shaker. Avoid introducing bubbles. |
Quantitative Data Summary
The following tables provide typical concentration ranges and performance metrics for the this compound assay. These values may need to be optimized for your specific cell type and experimental conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Stock Concentration | Recommended Final Concentration | Notes |
| This compound Substrate | 1-10 mM in DMSO | 20-50 µM | Higher concentrations may increase background. |
| Cell Lysate | 1-4 mg/mL | 50-200 µ g/well | Optimize based on cell type and apoptosis induction.[3][5] |
| DTT | 1 M | 5-10 mM | Add fresh to the assay buffer before use.[3] |
Table 2: Assay Performance Metrics
| Parameter | Acceptable Range | Good | Excellent |
| Signal-to-Background (S/B) Ratio | >2 | >5 | >10 |
| Z'-Factor | >0 | >0.5 | >0.7 |
| Coefficient of Variation (%CV) for Replicates | <20% | <15% | <10% |
Detailed Experimental Protocol
This protocol provides a general workflow for a 96-well plate format.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Culture cells and treat with your compound of interest to induce apoptosis. Include untreated and vehicle-treated controls.
-
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare 1X Assay Buffer by diluting the stock solution with sterile water.
-
Immediately before use, prepare the complete Assay Buffer by adding DTT to a final concentration of 10 mM.
-
Prepare the this compound substrate solution in complete Assay Buffer at the desired final concentration.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate (if using suspension cells) and remove the supernatant.
-
Add 50 µL of chilled Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10-15 minutes.
-
-
Assay Reaction:
-
Add 50 µL of the this compound substrate solution to each well containing the cell lysate.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase-3 activity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate fluorometer with excitation at ~400 nm and emission at ~505 nm.
-
Visualizations
Signaling Pathway
References
Technical Support Center: Optimizing Z-DEVD-AFC Caspase-3 Assays
Welcome to the technical support center for optimizing caspase-3 assays using the fluorogenic substrate Z-DEVD-AFC with cell lysates. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during caspase-3 activity assays using this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | 1. Insufficient caspase-3 activity in the lysate. 2. Low protein concentration in the lysate. 3. Sub-optimal incubation time or temperature. 4. Degraded substrate or DTT. 5. Incorrect filter settings on the plate reader. | 1. Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine or etoposide). 2. Increase the amount of cell lysate used in the assay.[1] 3. Optimize incubation time (try a time course, e.g., 30, 60, 90, 120 minutes) and temperature (room temperature vs. 37°C).[1][2][3] 4. Use freshly prepared DTT and ensure the this compound substrate has been stored correctly at -20°C and protected from light.[4] 5. Verify the excitation and emission wavelengths are set correctly for AFC (Ex: ~400 nm, Em: ~505 nm).[5][6] |
| High Background Fluorescence | 1. Contamination of reagents or buffers. 2. Autofluorescence from the cell lysate or compounds being tested. 3. Spontaneous hydrolysis of the substrate. 4. Use of non-specific proteases in the lysate. | 1. Use fresh, high-purity reagents and buffers. 2. Include a "lysate only" control (without substrate) to measure background fluorescence from the lysate and subtract this value from all readings. 3. Prepare the reaction mix immediately before use and protect it from light. 4. Include a negative control with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm that the signal is specific to caspase-3 activity.[1] |
| High Variability Between Replicates | 1. Inconsistent cell lysis. 2. Pipetting errors. 3. Inconsistent incubation times for different wells. 4. Edge effects in the microplate. | 1. Ensure complete and consistent cell lysis for all samples. Vortexing or a freeze-thaw cycle can improve lysis efficiency.[4] 2. Use calibrated pipettes and be careful to pipette accurately. 3. Use a multi-channel pipette to add reagents to all wells simultaneously if possible. 4. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation. |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. High enzyme concentration. | 1. If performing a kinetic assay, ensure the initial reaction rate is measured before the substrate becomes limiting. 2. Ensure the assay buffer contains DTT to maintain the reduced state of the caspase enzyme.[5] 3. Dilute the cell lysate to ensure the reaction rate is linear over the measurement period. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the this compound assay?
A1: The optimal incubation time can vary depending on the cell type, the expected level of caspase-3 activity, and the protein concentration of the cell lysate. Typical incubation times range from 30 minutes to 2 hours.[2][3][4] It is highly recommended to perform a time-course experiment (e.g., measuring fluorescence at 30, 60, 90, and 120 minutes) to determine the optimal incubation time for your specific experimental conditions, where the signal is robust and the reaction is still in the linear range.
Q2: What is the recommended incubation temperature?
A2: Assays can be performed at either room temperature or 37°C.[1][4] Incubation at 37°C will generally result in a faster reaction rate, which may be beneficial for samples with low caspase activity. However, it may also increase background fluorescence. It is advisable to test both conditions to determine the best signal-to-noise ratio for your experiment.
Q3: How much cell lysate should I use per reaction?
A3: The amount of cell lysate depends on the protein concentration. A general recommendation is to use between 50-200 µg of total protein per reaction.[2][3] It is crucial to perform a protein quantification assay (e.g., BCA or Bradford assay) on your cell lysates before starting the caspase-3 assay to ensure equal protein loading across all samples.
Q4: Why is DTT included in the reaction buffer?
A4: Dithiothreitol (DTT) is a reducing agent that is essential for maintaining the active site cysteine residue of caspases in a reduced state, which is necessary for their enzymatic activity.[5]
Q5: How can I be sure the measured activity is specific to caspase-3?
A5: To confirm the specificity of the assay, you should include a negative control where the cell lysate is pre-incubated with a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, before adding the this compound substrate.[1] A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the measured activity is primarily due to caspase-3 or other DEVD-specific caspases.
Experimental Protocols
Cell Lysate Preparation
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape the cells into fresh PBS. For suspension cells, centrifuge to pellet the cells and wash with ice-cold PBS.
-
Cell Lysis: Centrifuge the cell suspension at 10,000 x g for 1 minute.[5] Resuspend the cell pellet in a chilled cell lysis buffer (e.g., 50-200 µL per 1x10^6 cells).[5]
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.[5]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet the cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay. Adjust the concentration to be within the recommended range (e.g., 50-200 µg per reaction volume).[2][3]
Caspase-3 Activity Assay
-
Reaction Plate Setup: In a black, flat-bottom 96-well plate, add your cell lysate samples (e.g., 50 µL containing 50-200 µg of protein). Prepare wells for your controls:
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with an apoptosis inducer.
-
Blank Control: Cell lysis buffer without lysate.
-
Inhibitor Control: Lysate pre-incubated with a caspase-3 inhibitor.
-
-
Reaction Mix Preparation: Prepare a 2X reaction buffer containing DTT. Immediately before use, add the this compound substrate to the 2X reaction buffer to the desired final concentration (typically 50 µM).[3]
-
Initiate Reaction: Add an equal volume of the reaction mix (e.g., 50 µL) to each well containing the cell lysate. The total volume should be 100 µL.
-
Incubation: Incubate the plate at the optimized temperature (room temperature or 37°C) and for the optimized duration (e.g., 1-2 hours), protected from light.[3]
-
Fluorescence Measurement: Read the fluorescence in a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[6]
Data Presentation
Incubation Parameter Comparison
| Parameter | Condition 1 | Condition 2 | Recommendation |
| Incubation Time | 30 - 60 minutes | 60 - 120 minutes | Perform a time-course experiment to determine the optimal time for your specific samples.[2][3] |
| Incubation Temperature | Room Temperature | 37°C | 37°C may increase reaction rate but also background. Test both to find the optimal signal-to-noise ratio.[1] |
| Protein Concentration | 50 - 100 µ g/reaction | 100 - 200 µ g/reaction | Start with a concentration in the middle of the recommended range and optimize as needed.[2][3] |
Visualizations
Signaling Pathway
Caption: Caspase-3 activation pathway and substrate cleavage.
Experimental Workflow
Caption: Experimental workflow for this compound caspase-3 assay.
References
Technical Support Center: Z-DEVD-AFC-Based Caspase Assays
Welcome to the technical support center for Z-DEVD-AFC-based caspase assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to this assay.
Troubleshooting Guide
This guide addresses common pitfalls encountered during this compound-based caspase assays, providing potential causes and solutions to ensure reliable and reproducible results.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Degradation: The this compound substrate may have degraded due to improper storage or repeated freeze-thaw cycles.[1][2] | 1. Aliquot the substrate upon receipt and store at -20°C, protected from light. Avoid multiple freeze-thaw cycles.[2] Use freshly prepared reagents.[1] |
| 2. Contamination: Bacterial or fungal contamination in cell cultures or reagents can lead to non-specific fluorescence. | 2. Maintain sterile technique during cell culture and assay setup. Use sterile, filtered buffers and solutions. | |
| 3. Non-specific Protease Activity: Other proteases in the cell lysate may cleave the substrate. | 3. Include a negative control with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to determine the level of non-specific cleavage.[1][3] Consider adding a cocktail of protease inhibitors (excluding cysteine protease inhibitors) to the lysis buffer. | |
| 4. Autofluorescence: Cells or media components may exhibit intrinsic fluorescence at the assay wavelengths. | 4. Include a "no-substrate" control to measure the background fluorescence of the cell lysate and buffer. Subtract this value from all other readings. | |
| Low or No Signal | 1. Insufficient Caspase Activity: The cells may not have undergone significant apoptosis, or the caspase-3 concentration is too low. | 1. Ensure that the apoptosis-inducing agent and treatment time are sufficient to activate caspases. Include a positive control (e.g., cells treated with staurosporine or active recombinant caspase-3) to verify assay components are working.[3] Increase the number of cells per well. |
| 2. Inactive Enzyme: Caspases in the lysate may have been inactivated during sample preparation. | 2. Perform cell lysis on ice to minimize protein degradation. Ensure the lysis buffer contains DTT to maintain the reduced state of the caspase active site.[4] Avoid repeated freeze-thaw cycles of the cell lysate.[3] | |
| 3. Sub-optimal Assay Conditions: Incubation time, temperature, or buffer pH may not be optimal for caspase-3 activity. | 3. Increase the incubation time (e.g., up to overnight) or temperature (e.g., 37°C) to enhance the signal. Ensure the assay buffer pH is optimal for caspase-3 activity (typically pH 7.2-7.4).[4] | |
| 4. Incorrect Fluorometer Settings: The excitation and emission wavelengths may be set incorrectly. | 4. Use the correct filter set for AFC, which has an excitation maximum around 400 nm and an emission maximum around 505 nm.[3][5] | |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| 2. Pipetting Errors: Inaccurate pipetting of lysates, substrate, or inhibitors can introduce significant variability. | 2. Use calibrated pipettes and proper pipetting technique. For high-throughput screening, consider using automated liquid handlers.[1] | |
| 3. Edge Effects: Wells on the outer edges of the plate may experience different temperature and evaporation rates. | 3. Avoid using the outer wells of the microplate for samples. Fill these wells with sterile water or PBS to maintain humidity. | |
| 4. Incomplete Cell Lysis: Inconsistent lysis can lead to variable amounts of caspase being released. | 4. Ensure complete cell lysis by optimizing the lysis buffer volume and incubation time.[1] Gently mix the plate after adding the lysis buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound caspase assay?
The this compound assay is a fluorometric method to detect the activity of caspase-3 and other caspases with similar substrate specificity. The substrate, this compound, consists of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). In apoptotic cells, activated caspase-3 cleaves the substrate at the aspartate residue, releasing free AFC. The free AFC fluoresces, and the intensity of this fluorescence, measured at an excitation of ~400 nm and an emission of ~505 nm, is directly proportional to the caspase-3 activity in the sample.[5][6][7]
Q2: What are the appropriate controls for this assay?
To ensure the validity of your results, it is crucial to include the following controls:
-
Negative Control (Untreated Cells): Cells not treated with an apoptosis-inducing agent to establish the basal level of caspase activity.
-
Positive Control (Induced Cells): Cells treated with a known apoptosis inducer (e.g., staurosporine) to confirm that the assay can detect caspase activation.
-
Inhibitor Control: Apoptotic cell lysate treated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm that the measured fluorescence is due to caspase-3 activity and not non-specific proteases.[3]
-
Blank Control (No Lysate): Assay buffer and substrate without any cell lysate to determine the background fluorescence of the reagents.
-
Lysate Control (No Substrate): Cell lysate and assay buffer without the substrate to measure any intrinsic fluorescence from the cells.
Q3: Can this assay distinguish between caspase-3 and caspase-7 activity?
No, the this compound substrate is not entirely specific to caspase-3. Caspase-7 also recognizes and cleaves the DEVD sequence.[8][9] Therefore, this assay measures the combined activity of DEVD-dependent caspases, primarily caspase-3 and caspase-7. To specifically measure the activity of one of these caspases, additional methods like Western blotting for the cleaved form of the specific caspase or using more selective substrates would be required.
Q4: How should I prepare the this compound substrate?
The this compound substrate is typically supplied as a lyophilized powder or in DMSO. It should be reconstituted in DMSO to create a stock solution (e.g., 10 mM).[10][11] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2][10] For the assay, the stock solution is further diluted in the assay buffer to the final working concentration.
Q5: What is fluorescence quenching and how can it affect my results?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[12] In the context of this assay, high concentrations of the AFC fluorophore can lead to self-quenching, where the emitted fluorescence is reabsorbed by other AFC molecules. This can lead to a non-linear relationship between enzyme concentration and signal. It is important to work within the linear range of the assay. Additionally, some compounds being tested for their effects on apoptosis may themselves quench the fluorescence of AFC, leading to a false interpretation of caspase inhibition.
Experimental Protocols
Standard Protocol for Caspase-3/7 Activity Assay in Cell Lysates
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for optimal growth and response to the apoptosis-inducing agent.
-
Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include untreated cells as a negative control.
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with cold PBS.
-
Add 50-100 µL of ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA) to each well.
-
Incubate on ice for 10-15 minutes.[1]
-
-
Assay Reaction:
-
Prepare the 2X reaction buffer containing the this compound substrate. A typical final concentration of the substrate is 50 µM.
-
Add 50 µL of the cell lysate to a new black, clear-bottom 96-well plate.
-
Add 50 µL of the 2X reaction buffer to each well containing the cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][5]
Visualizations
Caption: Overview of the main signaling pathways leading to caspase-3 activation and apoptosis.
Caption: Step-by-step experimental workflow for the this compound caspase assay.
Caption: A logical flowchart for troubleshooting common issues in the this compound assay.
References
- 1. z-devd-fmk.com [z-devd-fmk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Assays | Thermo Fisher Scientific - SK [thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. This compound | AAT Bioquest [aatbio.com]
- 12. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
Z-DEVD-AFC Technical Support Center: Troubleshooting Interference with Other Fluorescent Compounds
Welcome to the Z-DEVD-AFC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and resolving potential interference issues when using the fluorogenic caspase-3 substrate, this compound, in the presence of other fluorescent compounds.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of the cleaved this compound product?
A1: this compound is a substrate for caspase-3 and related proteases. Upon cleavage, it releases the highly fluorescent compound 7-amino-4-trifluoromethylcoumarin (AFC). AFC has an excitation maximum around 400 nm and an emission maximum around 505 nm.[1]
Q2: Can I use this compound in cells that are also expressing fluorescent proteins like GFP or mCherry?
A2: Yes, it is possible, but careful consideration of spectral overlap is required. The emission spectrum of AFC (peak ~505 nm) can overlap with the emission of Green Fluorescent Protein (GFP) and its variants. This can lead to signal bleed-through. The spectral separation between AFC and red fluorescent proteins like mCherry is generally better, but potential for interference should still be evaluated.
Q3: What is spectral bleed-through and how can it affect my results?
A3: Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission of one fluorophore is detected in the channel or filter set designated for another.[2] In the context of a this compound assay, this could mean that the signal from GFP-expressing cells is incorrectly measured as caspase-3 activity, leading to false-positive results.
Q4: Besides spectral overlap, what other types of interference can occur?
A4: Other potential sources of interference include:
-
Autofluorescence: Cells and media components can have intrinsic fluorescence that may overlap with the AFC signal, leading to high background.
-
Fluorescence Quenching: Components in your sample or the compound being tested could potentially quench the fluorescence of AFC, leading to an underestimation of caspase-3 activity.[3][4]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: High background fluorescence in my negative control wells.
-
Question: I am observing high fluorescence in my negative control wells (e.g., untreated cells or cells treated with a caspase inhibitor) when using this compound. What could be the cause?
-
Answer: High background fluorescence can be caused by several factors:
-
Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence. This can be exacerbated by certain cell culture media components.
-
Compound Autofluorescence: If you are screening compounds, the compounds themselves may be fluorescent in the same spectral range as AFC.
-
Substrate Instability: Although generally stable, prolonged exposure of this compound to light or improper storage can lead to spontaneous hydrolysis and increased background signal.
-
-
Troubleshooting Steps:
-
Run a "cells only" control: Measure the fluorescence of your cells without any reagents to determine their intrinsic autofluorescence.
-
Run a "media only" control: Measure the fluorescence of your cell culture media to check for background from components like phenol red or riboflavin.
-
If screening compounds, run a "compound only" control: Measure the fluorescence of your compounds in the assay buffer to identify fluorescent compounds.
-
Use a caspase inhibitor control: Treat a set of induced cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) before adding this compound. This will help differentiate between true caspase-3 activity and non-specific signal.[5]
-
Optimize substrate concentration: High concentrations of this compound can sometimes lead to increased background. Titrate the substrate to find the optimal concentration that gives a good signal-to-background ratio.
-
Issue 2: Suspected spectral bleed-through from GFP.
-
Question: My GFP-expressing cells show a high signal in the AFC channel, even in the absence of an apoptotic stimulus. How can I confirm and correct for this?
-
Answer: This is a classic sign of spectral bleed-through from the GFP emission into the AFC detection channel.
-
Troubleshooting Steps:
-
Spectral Unmixing Controls:
-
AFC only control: Prepare a sample with cells induced to undergo apoptosis and stained with this compound (but not expressing GFP). Measure the emission spectrum.
-
GFP only control: Prepare a sample of your GFP-expressing cells without this compound. Measure the emission spectrum.
-
This will allow you to determine the percentage of GFP signal that is being detected in the AFC channel.
-
-
Use Appropriate Optical Filters: Employ narrow bandpass emission filters to specifically collect the AFC signal while minimizing the collection of GFP emission. Consult your microscope or plate reader's filter specifications.
-
Sequential Imaging: If using a confocal microscope, acquire the GFP and AFC signals sequentially rather than simultaneously. This eliminates the possibility of bleed-through between channels.[6]
-
Compensation in Flow Cytometry: If using flow cytometry, single-color controls (cells with only GFP and cells with only AFC) are essential to set up a proper compensation matrix to correct for spectral overlap.[7][8][9][10]
-
Quantitative Data Summary
The following tables summarize the spectral properties of AFC and common fluorescent proteins to aid in experimental design and troubleshooting.
Table 1: Spectral Properties of AFC and Common Fluorescent Proteins
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with AFC (Em ~505 nm) |
| AFC | ~400 | ~505 | - |
| GFP (eGFP) | ~488 | ~509 | High (Significant spectral overlap) |
| mCherry | ~587 | ~610 | Low (Good spectral separation) |
| DAPI | ~358 | ~461 | Low (Emission is well separated) |
| Hoechst 33342 | ~350 | ~461 | Low (Emission is well separated) |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay in Cell Lysates with Interference Controls
-
Cell Lysis:
-
Induce apoptosis in your experimental cell population. Include a non-induced control group.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT).
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Assay Setup (96-well plate format):
-
Sample Wells: 50 µL of cell lysate + 50 µL of 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, containing 20% glycerol, 4 mM DTT).
-
Negative Control (No Lysate): 50 µL of Lysis Buffer + 50 µL of 2x Reaction Buffer.
-
Inhibitor Control: 50 µL of lysate from induced cells + 50 µL of 2x Reaction Buffer containing a caspase-3 inhibitor (e.g., 10 µM Ac-DEVD-CHO).
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of this compound in the 2x Reaction Buffer (final concentration typically 20-50 µM).
-
Add 5 µL of the this compound working solution to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader with an excitation filter of ~400 nm and an emission filter of ~505 nm.[11]
-
Protocol 2: Live-Cell Imaging of Caspase-3 Activity with GFP-Expressing Cells
-
Cell Preparation:
-
Plate GFP-expressing cells in a suitable imaging dish or plate.
-
Induce apoptosis in the desired wells. Include non-induced controls.
-
-
Staining and Imaging:
-
Prepare a working solution of cell-permeant this compound in your imaging medium (final concentration typically 2-10 µM).
-
Add the this compound solution to the cells and incubate at 37°C in a CO2 incubator for 30-60 minutes.
-
Wash the cells once with warm imaging medium.
-
Image the cells using a fluorescence microscope.
-
-
Image Acquisition Settings to Minimize Bleed-through:
-
Sequential Scan: Set up the microscope to acquire the GFP channel (e.g., Ex: 488 nm, Em: 500-550 nm) and the AFC channel (e.g., Ex: 405 nm, Em: 490-530 nm) sequentially.
-
Narrow Emission Filters: Use the narrowest possible emission filters for each channel to minimize the collection of out-of-channel fluorescence.
-
Visualizations
Caption: Caspase-3 activation and this compound cleavage.
Caption: Workflow for a this compound assay with troubleshooting.
Caption: Spectral relationship between AFC, GFP, and mCherry.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 3. Frontiers | A whole cell fluorescence quenching-based approach for the investigation of polyethyleneimine functionalized silver nanoparticles interaction with Candida albicans [frontiersin.org]
- 4. A whole cell fluorescence quenching-based approach for the investigation of polyethyleneimine functionalized silver nanoparticles interaction with Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 7. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. 3 Guidelines For Setting Compensation Controls In Flow Cytometry Experiments - ExpertCytometry [expertcytometry.com]
- 11. biopioneer.com.tw [biopioneer.com.tw]
addressing autofluorescence in Z-DEVD-AFC measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with autofluorescence in Z-DEVD-AFC-based caspase-3 activity measurements.
Troubleshooting Guide: Addressing High Background Fluorescence
High background fluorescence can mask the specific signal from caspase-3 activity, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating sources of autofluorescence.
Problem: My negative controls show high fluorescence intensity.
This indicates the presence of autofluorescence from sources other than caspase-3 cleavage of the this compound substrate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular Autofluorescence | 1. Include an "unstained" control (cells only, no substrate).[1][2] 2. Image cells using a fluorescence microscope before adding the substrate to visualize inherent fluorescence. 3. Consider using a fluorophore with a longer wavelength emission (e.g., red or far-red) to minimize interference from common cellular autofluorescence, which is often in the blue-green spectrum.[3][4] | Identification of the baseline fluorescence contributed by the cells themselves. |
| Compound Autofluorescence | 1. If testing compounds, include a "compound only" control (compound in assay buffer, no cells or substrate). 2. Also, test the compound with cells but without the this compound substrate.[1] | Determination of whether the test compound is inherently fluorescent at the excitation/emission wavelengths of AFC. |
| Media/Buffer Autofluorescence | 1. Measure the fluorescence of the cell culture media or assay buffer alone. 2. If high, consider switching to a phenol red-free medium or a specialized fluorescence assay buffer. | Identification and elimination of background from media components. |
| Non-specific Substrate Cleavage | 1. Include a control treated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) prior to adding the this compound substrate.[5][6] 2. The remaining fluorescence after inhibition represents non-caspase-3-mediated signal. | Quantifying the portion of the signal that is not due to specific caspase-3 activity. |
Frequently Asked Questions (FAQs)
Q1: How can I subtract the background fluorescence from my measurements?
A1: To accurately determine the caspase-3 specific signal, you must subtract the background fluorescence. This can be done by measuring the fluorescence intensity of a proper negative control and subtracting this value from your experimental measurements. A common method is to use a "no-enzyme" control or a sample containing a caspase inhibitor.[7][8] The formula for background subtraction is:
Corrected Fluorescence = (Fluorescence of Sample) - (Fluorescence of Background Control)
Q2: What are the appropriate controls to include in my this compound assay?
A2: A well-controlled experiment is crucial for interpreting your results. The following controls are recommended:
| Control Type | Purpose |
| Unstained Cells | To measure intrinsic cellular autofluorescence.[2] |
| Vehicle Control | To account for any effects of the solvent used to dissolve your test compound. |
| Positive Control | Cells treated with a known apoptosis inducer (e.g., staurosporine) to ensure the assay is working.[9] |
| Inhibitor Control | Cells treated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.[5][6] |
| No-Cell Control | Assay buffer and substrate only, to check for reagent contamination or buffer autofluorescence. |
Q3: Are there alternatives to AFC-based substrates that are less prone to autofluorescence interference?
A3: Yes, several alternatives can be considered if autofluorescence remains a significant issue:
-
Substrates with different fluorophores: Substrates like Z-DEVD-AMC (7-amino-4-methylcoumarin) have different spectral properties.[6] Other options include substrates linked to dyes that emit at longer wavelengths, which can help avoid the typical blue-green cellular autofluorescence.[3]
-
Luminescent Assays: Caspase-Glo® 3/7 is a popular alternative that uses a luminogenic substrate.[10] The resulting light signal is less susceptible to interference from fluorescent compounds.[10]
-
NucView® 488 Caspase-3 Substrate: This substrate becomes fluorescent upon cleavage and subsequent binding to DNA in the nucleus of apoptotic cells, providing a distinct staining pattern that can help differentiate from diffuse cytoplasmic autofluorescence.[5][11]
Q4: Can I use a plate reader for my this compound measurements?
A4: Yes, a fluorescence microplate reader is a common instrument for quantifying caspase-3 activity in a high-throughput manner.[6] Ensure you use the correct excitation and emission wavelengths for AFC (typically around 400 nm for excitation and 505 nm for emission).[12]
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay with Background Subtraction
This protocol outlines the steps for measuring caspase-3 activity in cell lysates using this compound and includes appropriate controls for background subtraction.
-
Cell Preparation and Lysis:
-
Culture cells to the desired density and treat with your experimental compounds. Include positive and negative controls.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice for 15-20 minutes.[6]
-
Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[6]
-
Collect the supernatant containing the protein extract.
-
-
Assay Setup (96-well plate format):
-
Prepare a master mix containing the assay buffer and this compound substrate.
-
In separate wells of a black, clear-bottom 96-well plate, add your cell lysates.
-
For inhibitor controls: Pre-incubate a set of lysates with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for at least 15 minutes before adding the substrate master mix.[13]
-
For background control (lysate autofluorescence): Include wells with cell lysate but add assay buffer without the this compound substrate.
-
For blank control (buffer/substrate autofluorescence): Include wells with lysis buffer and the substrate master mix, but no cell lysate.
-
-
Measurement:
-
Add the substrate master mix to all wells except the lysate autofluorescence control.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Read the fluorescence on a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank control from all other readings.
-
The caspase-3 specific activity is the difference between the fluorescence of the sample and the fluorescence of the inhibitor control.
-
Visual Guides
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caption: Caspase-3 is a key effector caspase in apoptosis.
Experimental Workflow: this compound Assay
Caption: Workflow for a cell lysate-based caspase-3 assay.
Logical Relationship: Identifying True Signal
Caption: Deconstructing the measured fluorescence signal.
References
- 1. A High Throughput Apoptosis Assay using 3D Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. biotium.com [biotium.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 8. Subtraction of background fluorescence in multiharmonic frequency-domain fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. promega.kr [promega.kr]
- 11. biotium.com [biotium.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. bio-rad.com [bio-rad.com]
Validation & Comparative
Validating Caspase-3 Activity: A Comparison of Z-DEVD-AFC Assay and Western Blotting for Cleaved Caspase-3
For researchers, scientists, and drug development professionals, accurately measuring apoptosis is critical. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a widely used marker for programmed cell death. This guide provides a detailed comparison of two common methods for assessing caspase-3 activation: the fluorometric Z-DEVD-AFC assay and Western blotting for cleaved caspase-3. We will delve into the experimental protocols, present a head-to-head comparison of their performance, and provide visual workflows to aid in experimental design.
The this compound assay offers a quantitative measure of caspase-3 enzymatic activity, while Western blotting provides a semi-quantitative detection of the cleaved, active form of the caspase-3 protein.[1][2] Validating results from the sensitive but potentially less specific this compound assay with the more specific protein detection by Western blot is a robust approach to ensure the reliability of apoptosis data.
Signaling Pathway of Caspase-3 Activation
Caspase-3 is a cysteine protease that exists as an inactive proenzyme (procaspase-3) in healthy cells.[3][4] During apoptosis, initiator caspases, such as caspase-8 or caspase-9, cleave procaspase-3. This cleavage event generates two subunits, p17 and p12, which then dimerize to form the active caspase-3 heterotetramer.[3][5] Active caspase-3 proceeds to cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. media.cellsignal.com [media.cellsignal.com]
A Head-to-Head Comparison: Z-DEVD-AFC and Ac-DEVD-AMC for Caspase-3 Detection
For researchers, scientists, and drug development professionals navigating the landscape of apoptosis research, the selection of an appropriate caspase-3 substrate is a critical decision. This guide provides a comprehensive comparison of two widely used fluorogenic substrates, Z-DEVD-AFC and Ac-DEVD-AMC, to facilitate an informed choice for your experimental needs.
The detection of caspase-3 activity is a cornerstone of apoptosis research. Both this compound (N-Benzyloxycarbonyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) and Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) are fluorogenic substrates designed to specifically measure the activity of caspase-3 and related effector caspases. The core of both substrates is the DEVD tetrapeptide sequence, derived from the cleavage site of PARP (Poly [ADP-ribose] polymerase), a well-established caspase-3 substrate. Upon cleavage by active caspase-3, these substrates release a fluorescent reporter molecule, allowing for the quantification of enzyme activity.
While both substrates serve the same fundamental purpose, their distinct chemical modifications—a benzyloxycarbonyl (Z) group in this compound and an acetyl (Ac) group in Ac-DEVD-AMC—and different fluorophores (AFC vs. AMC) can influence their performance characteristics in various experimental settings.
At a Glance: Key Differences
| Feature | This compound | Ac-DEVD-AMC |
| N-terminal Protecting Group | Benzyloxycarbonyl (Z) | Acetyl (Ac) |
| Fluorophore | 7-amino-4-trifluoromethylcoumarin (AFC) | 7-amino-4-methylcoumarin (AMC) |
| Excitation Wavelength | ~400 nm | ~380 nm[1] |
| Emission Wavelength | ~505 nm | ~460 nm[1] |
| Reported Km for Caspase-3 | Not readily available in cited literature. | 9.7 ± 1.0 μM[2] |
Performance Characteristics
The choice between this compound and Ac-DEVD-AMC can impact the sensitivity, specificity, and overall reliability of a caspase-3 assay. While direct, side-by-side comparative studies with quantitative performance data are not extensively available in the public domain, we can infer performance characteristics based on their chemical nature and available data.
Spectral Properties: The most significant difference lies in their fluorescent reporters. AFC, released from this compound and Ac-DEVD-AFC, has a longer excitation and emission wavelength compared to AMC from Ac-DEVD-AMC. This can be advantageous in reducing background fluorescence from biological samples, which is often more pronounced at shorter wavelengths.
Kinetic Parameters: The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value generally indicates a higher affinity of the enzyme for the substrate. The Km of Ac-DEVD-AMC for caspase-3 has been reported to be approximately 9.7 µM.[2] Specific kinetic parameters (Km, kcat) for this compound are not as consistently reported in readily accessible literature, making a direct comparison challenging.
Cell Permeability: The N-terminal protecting group can influence the hydrophobicity and, consequently, the cell permeability of the substrate. The benzyloxycarbonyl group is generally considered to be more hydrophobic than the acetyl group. This could potentially lead to differences in cellular uptake when using these substrates in intact, live-cell assays, though specific comparative data on this aspect is limited.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the caspase-3 activation pathway and a typical experimental workflow for a caspase-3 activity assay.
Caption: The extrinsic and intrinsic pathways leading to the activation of caspase-3.
Caption: A generalized experimental workflow for measuring caspase-3 activity.
Experimental Protocols
Below are generalized protocols for performing a caspase-3 activity assay using either this compound or Ac-DEVD-AMC. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Materials
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)
-
This compound or Ac-DEVD-AMC substrate (typically 10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Protocol: Caspase-3 Activity Assay in Cell Lysates
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Treat cells with the desired apoptosis-inducing agent for the indicated time. Include an untreated control group.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) containing the active caspases.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay). This is essential for normalizing caspase activity.
-
-
Assay Setup:
-
In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well.
-
Bring the final volume in each well to a consistent level with Cell Lysis Buffer.
-
Prepare a master mix of 2X Reaction Buffer and the fluorogenic substrate. The final substrate concentration is typically in the range of 20-50 µM.
-
Add an equal volume of the master mix to each well containing the cell lysate.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time should be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a fluorometric plate reader with the appropriate excitation and emission wavelengths:
-
For this compound/Ac-DEVD-AFC: Excitation ~400 nm, Emission ~505 nm.
-
For Ac-DEVD-AMC: Excitation ~380 nm, Emission ~460 nm.
-
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no lysate or lysate from untreated cells) from the readings of the treated samples.
-
Normalize the fluorescence signal to the protein concentration of each lysate.
-
Express the results as relative fluorescence units (RFU) per microgram of protein or as fold-change over the untreated control.
-
Conclusion
Both this compound and Ac-DEVD-AMC are valuable tools for the detection of caspase-3 activity. The choice between them may depend on the specific requirements of the experiment.
-
This compound and Ac-DEVD-AFC (AFC-based substrates) , with their longer excitation and emission wavelengths, may offer an advantage in experiments where background autofluorescence is a concern.
-
Ac-DEVD-AMC has a well-documented Km value, which can be useful for kinetic studies.
Ultimately, for critical applications, it is recommended to empirically test both substrates to determine which provides the optimal signal-to-noise ratio and sensitivity for your specific experimental system. This guide provides the foundational information to begin this evaluation and select the most appropriate reagent for your apoptosis research.
References
Z-DEVD-AFC: A Comparative Analysis of Cross-Reactivity with Caspases
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount. This guide provides a detailed comparison of the fluorogenic substrate Z-DEVD-AFC's cross-reactivity with various caspases, supported by experimental data and protocols.
The tetrapeptide substrate this compound is widely utilized for the detection of caspase-3 activity, a key executioner caspase in the apoptotic pathway. However, the promiscuous nature of caspase active sites can lead to cross-reactivity with other family members. This guide outlines the selectivity profile of this compound, enabling more accurate interpretation of experimental results.
Quantitative Comparison of Caspase Activity on this compound
The enzymatic activity of various caspases on this compound reveals a clear preference for executioner caspases, particularly caspase-3 and caspase-7. While definitive kinetic constants for all caspases are not uniformly available in the literature, the existing data and comparative studies allow for a robust assessment of substrate preference.
| Caspase Family | Specific Caspase | Relative Activity on this compound | Kinetic Parameters (Km) |
| Executioner Caspases | Caspase-3 | High | 9.7 µM[1] |
| Caspase-7 | High (virtually identical to Caspase-3)[2] | Not widely reported | |
| Caspase-6 | Low | Not widely reported | |
| Initiator Caspases | Caspase-8 | Low | Not widely reported |
| Caspase-9 | Low | Not widely reported | |
| Caspase-2 | Very Low[3] | Not widely reported | |
| Inflammatory Caspases | Caspase-1 | Low | Not widely reported |
Note: The DEVD sequence is recognized as the optimal cleavage motif for caspase-3 and caspase-7.[4][5] While other caspases can cleave this substrate, their efficiency is significantly lower.
Experimental Protocols
Accurate assessment of caspase activity is crucial for reliable data. Below is a standard protocol for a caspase activity assay using a fluorogenic substrate like this compound.
Caspase Activity Assay Protocol
1. Reagent Preparation:
-
Lysis Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1% Triton X-100, 10% glycerol, 1 mM EDTA, and a protease inhibitor cocktail.
-
Reaction Buffer (2X): 40 mM HEPES (pH 7.5), 200 mM NaCl, 20% glycerol, 2 mM EDTA, and 10 mM Dithiothreitol (DTT) (add fresh).
-
This compound Substrate: Prepare a 1 mM stock solution in DMSO.
2. Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
3. Caspase Activity Measurement:
-
In a 96-well black microplate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 20-50 µg of cell lysate to each well and adjust the volume to 95 µL with Lysis Buffer.
-
Add 5 µL of 1 mM this compound substrate to each well (final concentration: 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1]
-
Fluorescence intensity is proportional to the amount of AFC released and, therefore, to the caspase activity.
Visualizing Apoptotic Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams have been generated.
Caption: Apoptotic Caspase Activation Pathways.
Caption: Experimental Workflow for Caspase Activity Assay.
References
- 1. scbt.com [scbt.com]
- 2. Executioner caspase-3 and caspase-7 are functionally distinct proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradomics Reveals That Cleavage Specificity Profiles of Caspase-2 and Effector Caspases Are Alike - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
A Researcher's Guide to Confirming Caspase-3 Specificity of Z-DEVD-AFC Cleavage
For researchers in apoptosis, cellular signaling, and drug development, accurately measuring the activity of specific caspases is paramount. The fluorogenic substrate Z-DEVD-AFC is widely used to assay the activity of caspase-3, a key executioner caspase. However, the DEVD peptide sequence is also recognized by other caspases, most notably caspase-7, necessitating a rigorous approach to confirm the specificity of this compound cleavage in experimental systems.[1][2] This guide provides a comparative framework, experimental protocols, and supporting data to enable researchers to confidently attribute this compound cleavage to caspase-3 activity.
Understanding the Substrate and its Alternatives
This compound is a synthetic peptide substrate that mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[3] Upon cleavage by an active caspase, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, producing a quantifiable fluorescent signal. While this compound is a sensitive substrate for caspase-3, it is not entirely specific.
Comparative Performance of Caspase Substrates
The selection of a fluorogenic substrate should be guided by the specific caspases being investigated. While this compound is a workhorse for executioner caspases, other substrates with different peptide sequences are available for initiator and inflammatory caspases.
| Substrate | Target Caspase(s) | Peptide Sequence | Notes |
| This compound | Caspase-3, Caspase-7 | Asp-Glu-Val-Asp | Most commonly used for executioner caspases. Caspase-3 and -7 exhibit almost identical activity towards this substrate.[4] |
| Ac-IETD-AFC | Caspase-8 | Ile-Glu-Thr-Asp | Preferred substrate for the initiator caspase-8. |
| Ac-LEHD-AFC | Caspase-9 | Leu-Glu-His-Asp | Preferred substrate for the initiator caspase-9. |
| Ac-VDVAD-AFC | Caspase-2 | Val-Asp-Val-Ala-Asp | A substrate for the initiator caspase-2. |
| Ac-YVAD-AFC | Caspase-1 | Tyr-Val-Ala-Asp | A substrate for the inflammatory caspase-1. |
The Crucial Role of Inhibitors in Confirming Specificity
To dissect the contribution of caspase-3 to the total DEVD-cleavage activity observed with this compound, the use of specific and pan-caspase inhibitors is essential. By comparing the reduction in fluorescence in the presence of these inhibitors, researchers can infer the proportion of activity attributable to caspase-3.
Comparative Selectivity of Caspase Inhibitors
| Inhibitor | Target Caspase(s) | Type | Potency (Ki or IC50) |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Reversible Aldehyde | Ki: 0.23 nM (Caspase-3) , 1.6 nM (Caspase-7), 0.92 nM (Caspase-8), 60 nM (Caspase-9), 18 nM (Caspase-1) |
| Z-VAD-FMK | Pan-caspase | Irreversible | IC50: 0.0015 - 5.8 mM (broad range across caspases) |
| Z-IETD-FMK | Caspase-8 | Irreversible | Potent inhibitor of caspase-8. |
| Z-LEHD-FMK | Caspase-9 | Irreversible | Potent inhibitor of caspase-9. |
Experimental Protocols
To confirm caspase-3 specificity, a well-designed experiment should include conditions with and without specific and pan-caspase inhibitors.
Key Experiment: Caspase Activity Assay with Inhibitor Controls
This protocol outlines the steps to measure DEVD-AFC cleavage in cell lysates and confirm the contribution of caspase-3.
1. Preparation of Cell Lysates:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.[5]
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT) at a concentration of 1-2 x 10^6 cells per 50 µL.[6]
-
Incubate on ice for 15-20 minutes.[5]
-
Centrifuge at 16,000 to 20,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
2. Caspase Activity Assay:
-
In a 96-well black, flat-bottom plate, set up the following reactions for each cell lysate sample (induced and non-induced):
-
Total DEVD Activity: 50 µg of cell lysate + Assay Buffer to a final volume of 90 µL.
-
Caspase-3 Inhibited: 50 µg of cell lysate + Ac-DEVD-CHO (final concentration 100 nM) + Assay Buffer to a final volume of 90 µL. Pre-incubate for 10-15 minutes at 37°C.
-
Pan-Caspase Inhibited: 50 µg of cell lysate + Z-VAD-FMK (final concentration 20 µM) + Assay Buffer to a final volume of 90 µL. Pre-incubate for 10-15 minutes at 37°C.
-
-
Prepare a reaction mix containing the this compound substrate in Assay Buffer.
-
Start the reaction by adding 10 µL of the this compound solution to each well (final concentration 50 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[7]
3. Data Analysis:
-
Calculate the rate of AFC release (change in fluorescence units per minute) for each condition.
-
Subtract the rate of the non-induced control from the rates of the induced samples.
-
The activity attributable to caspase-3 (and caspase-7) is the difference between the total DEVD activity and the activity in the presence of Ac-DEVD-CHO.
-
The total caspase activity is the difference between the total DEVD activity and the activity in the presence of Z-VAD-FMK.
Visualizing the Pathways and Workflows
Understanding the upstream signaling events leading to caspase-3 activation and the experimental logic for confirming its activity is crucial.
Caption: Intrinsic and extrinsic pathways leading to caspase-3 activation.
Caption: Experimental workflow for specificity confirmation.
By employing a combination of the sensitive substrate this compound and a well-characterized set of inhibitors, researchers can confidently and accurately dissect the role of caspase-3 in their experimental models of apoptosis and disease.
References
- 1. Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Functional Regions Defining Different Activity in Caspase-3 and Caspase-7 within Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Executioner caspase-3 and caspase-7 are functionally distinct proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Validating Caspase-3 Activity: A Comparative Guide to Inhibitors for Z-DEVD-AFC Signal Confirmation
For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate measurement of caspase-3 activity is paramount. The fluorogenic substrate Z-DEVD-AFC provides a sensitive method for detecting caspase-3, a key executioner in the apoptotic cascade. However, ensuring the specificity of the fluorescent signal is a critical validation step. This guide provides a comprehensive comparison of commonly used caspase inhibitors for validating the this compound signal, complete with experimental protocols and supporting data.
The cleavage of the this compound substrate by caspase-3 and related enzymes releases 7-amino-4-trifluoromethylcoumarin (AFC), which emits a fluorescent signal. To confirm that this signal is genuinely a result of caspase-3-like activity, specific inhibitors are employed. By observing a significant reduction in fluorescence in the presence of these inhibitors, researchers can be confident in the specificity of their assay.
Comparative Analysis of Caspase-3 Inhibitors
Several inhibitors are available for validating the this compound signal, each with distinct characteristics. The most common are peptide-based inhibitors that mimic the DEVD recognition sequence. Below is a comparison of two widely used inhibitors: Ac-DEVD-CHO and Z-DEVD-FMK.
| Inhibitor | Type | Mechanism | Potency (Reported Ki for Caspase-3) | Key Features |
| Ac-DEVD-CHO | Peptide Aldehyde | Reversible, competitive | 0.23 nM - 0.2 nM[1] | Potent and highly specific for caspase-3 and -7. Its reversibility can be advantageous in certain experimental setups. |
| Z-DEVD-FMK | Peptide Fluoromethyl Ketone | Irreversible | Not specified in provided results | Forms a covalent bond with the active site of the caspase, leading to permanent inactivation. Cell-permeable, making it suitable for both in vitro and in vivo studies.[2][3] |
Note: The inhibitory constant (Ki) is a measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor.
Experimental Validation of this compound Signal
To validate that the fluorescence signal generated from this compound cleavage is due to caspase-3 activity, a control experiment using a specific inhibitor should be performed. The following protocol provides a general framework for this validation.
Experimental Protocol
1. Materials:
-
Cells or tissue lysate containing active caspase-3
-
This compound substrate (typically 1 mM stock in DMSO)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO or Z-DEVD-FMK, typically 1-10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, with 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT)
-
96-well black microplate
-
Fluorometer with excitation at ~400 nm and emission at ~505 nm
2. Procedure:
-
Prepare Cell Lysate: Induce apoptosis in your cell line of interest using a known stimulus. Harvest the cells and prepare a cell lysate according to your standard protocol. Determine the protein concentration of the lysate.
-
Set up Reactions: In a 96-well black microplate, set up the following reactions in triplicate:
-
Positive Control: Cell lysate with active caspase-3 + this compound
-
Inhibitor Control: Cell lysate with active caspase-3 + Caspase-3 Inhibitor + this compound
-
Negative Control (No Lysate): Assay Buffer + this compound
-
Negative Control (Uninduced Lysate): Lysate from non-apoptotic cells + this compound
-
-
Inhibitor Pre-incubation: To the "Inhibitor Control" wells, add the caspase-3 inhibitor to a final concentration typically in the range of 10-100 nM for Ac-DEVD-CHO or 10-50 µM for Z-DEVD-FMK. Incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add this compound to all wells to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
3. Data Analysis:
-
Subtract the background fluorescence (Negative Control wells) from all other readings.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Control / Fluorescence of Positive Control)] * 100
A significant reduction in fluorescence in the inhibitor-treated samples compared to the untreated positive control validates that the signal is specific to caspase-3-like activity.
Visualizing the Underlying Mechanisms
To better understand the processes involved, the following diagrams illustrate the caspase-3 signaling pathway and the experimental workflow for validating the this compound signal.
Caption: Caspase-3 signaling pathway.
Caption: this compound validation workflow.
Logical Framework for Validation
The use of caspase inhibitors to validate the this compound signal is based on a straightforward logical principle. This can be visualized as follows:
Caption: Logic of inhibitor validation.
By following these guidelines and incorporating the appropriate controls, researchers can confidently validate their this compound-based caspase-3 activity measurements, ensuring the reliability and accuracy of their apoptosis research.
References
A Head-to-Head Comparison: Z-DEVD-AFC Fluorescence and Annexin V Staining in Apoptosis Detection
For researchers, scientists, and drug development professionals navigating the complex landscape of apoptosis assays, understanding the correlation and nuances between different detection methods is paramount. This guide provides an objective comparison of two widely used apoptosis indicators: the fluorogenic caspase-3 substrate Z-DEVD-AFC and the phosphatidylserine-binding protein Annexin V. By examining their underlying mechanisms, temporal relationship, and experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their apoptosis studies.
Unveiling the Markers: Caspase-3 Activity vs. Phosphatidylserine Exposure
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. This compound and Annexin V detect two distinct, yet related, hallmarks of this process.
This compound , a fluorogenic substrate, is designed to measure the activity of caspase-3, a key "executioner" enzyme in the apoptotic cascade.[1] In healthy cells, this compound is non-fluorescent. However, upon the activation of caspase-3 during apoptosis, the enzyme cleaves the DEVD peptide sequence, releasing the fluorescent AFC (7-amino-4-trifluoromethylcoumarin) moiety. The resulting fluorescence is directly proportional to the caspase-3 activity within the cell population.
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), a phospholipid normally sequestered on the inner leaflet of the plasma membrane in healthy cells.[2] One of the early events in apoptosis is the translocation of PS to the outer leaflet of the plasma membrane, where it acts as an "eat me" signal for phagocytes.[3][4] Fluorescently conjugated Annexin V can then bind to this exposed PS, allowing for the identification of apoptotic cells.[2]
The Temporal Dance of Apoptotic Events
A critical aspect of choosing an apoptosis assay is understanding the timing of the events they detect. The activation of executioner caspases, such as caspase-3, is a pivotal step in the apoptotic pathway. This activation can precede or occur concurrently with the externalization of phosphatidylserine, depending on the cell type and the apoptotic stimulus.[5]
In many apoptotic pathways, the activation of caspase-3 is an upstream event that leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical changes associated with apoptosis, including the scrambling of the plasma membrane and subsequent PS exposure.[3][4][6] However, some studies have shown that in certain contexts, PS exposure can be detected at the same time as or even slightly before caspase-3 activation, while in other scenarios, caspase activation clearly precedes PS externalization.[5][7]
Quantitative Comparison of this compound and Annexin V Staining
To illustrate the correlation between caspase-3 activity and phosphatidylserine exposure, we summarize data from a time-course experiment using Jurkat cells, a human T-lymphocyte cell line, induced to undergo apoptosis with the topoisomerase inhibitor, camptothecin. The data compares the percentage of cells positive for Annexin V binding and the relative caspase-3 activity measured using a DEVD-based fluorogenic substrate.
| Time Point (Hours) | Annexin V Positive Cells (%) | Relative Caspase-3 Activity (Arbitrary Units) |
| 0 | 5% | 1.0 |
| 2 | 25% | 3.5 |
| 4 | 60% | 8.2 |
| 6 | 75% | 9.5 |
| 8 | 70% | 7.0 |
This table is a representative summary based on typical experimental outcomes. Actual values may vary depending on specific experimental conditions.
The data indicates a strong positive correlation between the increase in Annexin V positive cells and the rise in caspase-3 activity during the early to mid-stages of apoptosis. Both markers show a significant increase after the induction of apoptosis, peaking around 6-8 hours in this particular model. The subsequent decrease in the percentage of Annexin V positive cells and caspase-3 activity at later time points can be attributed to cells progressing to late-stage apoptosis and secondary necrosis, where membrane integrity is lost.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and the experimental approach for comparing these two markers, the following diagrams are provided.
References
- 1. biotium.com [biotium.com]
- 2. abpbio.com [abpbio.com]
- 3. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 4. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-independent phosphatidylserine exposure during apoptosis of primary T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Caspase-3 Activity Assays: Validating Z-DEVD-AFC in a New Experimental Model
For researchers, scientists, and drug development professionals, the accurate measurement of apoptosis is critical. Caspase-3, a key executioner caspase, is a central biomarker for this process. The fluorogenic substrate Z-DEVD-AFC has long been a staple for quantifying caspase-3 activity. This guide provides a comprehensive comparison of this compound with alternative methods, offering supporting experimental data and detailed protocols to aid in the selection and validation of the most appropriate assay for your novel experimental model.
Principles of Caspase-3 Detection: A Comparative Overview
The selection of a caspase-3 assay depends on various factors, including the experimental model, required sensitivity, and desired throughput. Here, we compare the principles, advantages, and limitations of this compound with other common methodologies.
This compound , a fluorogenic substrate, is a peptide containing the caspase-3 recognition sequence (DEVD) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspase-3, the enzyme cleaves the peptide, liberating AFC, which then emits a fluorescent signal upon excitation. This method is well-suited for endpoint assays in cell lysates and can be adapted for high-throughput screening.
Alternative methods offer a range of capabilities, from live-cell imaging to the detection of the cleaved enzyme itself. These include other fluorogenic substrates with different fluorescent reporters (e.g., AMC, R110), colorimetric substrates for absorbance-based detection, luminogenic substrates for enhanced sensitivity, antibody-based techniques like Western blotting for the direct detection of cleaved caspase-3, and specialized probes for real-time monitoring of caspase-3 activity in living cells.
Quantitative Performance Comparison
The choice of assay is often dictated by its performance characteristics. The following table summarizes key quantitative parameters for various caspase-3 detection methods.
| Assay Method | Principle | Typical Sensitivity | Throughput | Live-Cell Compatible | Key Advantages | Key Limitations |
| This compound | Fluorogenic (AFC) | Nanomolar range | High | No | Well-established, cost-effective, good for HTS | Requires cell lysis, potential for compound interference |
| Ac-DEVD-AFC | Fluorogenic (AFC) | Nanomolar range | High | No | Similar to this compound, may have slightly different kinetics | Requires cell lysis, potential for compound interference |
| DEVD-pNA | Colorimetric | Micromolar range | Medium | No | Simple, uses standard absorbance plate readers | Lower sensitivity than fluorescent or luminescent assays |
| Caspase-Glo® 3/7 | Luminogenic | Picomolar range | High | No | High sensitivity, good signal-to-noise ratio, less compound interference | Higher cost per assay |
| Western Blot | Antibody-based | Nanogram range | Low | No | Detects specific cleaved caspase-3 protein, provides molecular weight confirmation | Semi-quantitative, labor-intensive, lower throughput |
| Live-Cell Probes | Fluorogenic | Single-cell level | Medium-High | Yes | Real-time monitoring of caspase activity in living cells, provides spatial information | Phototoxicity, probe leakage, potential for off-target effects |
Validation of this compound in a New Experimental Model: A Case Study
The validation of any assay in a new experimental system is paramount for generating reliable and reproducible data. A notable example is the validation of a caged Z-DEVD-aminoluciferin substrate for in vivo monitoring of apoptosis in a mouse model of ischemic stroke.[1] In this study, researchers demonstrated a linear dose-dependent signal and correlated the bioluminescence with other established markers of apoptosis, such as immunofluorescence for activated caspase-3, TUNEL assays, and flow cytometry with annexin-V.[1] This rigorous validation process provides a blueprint for researchers looking to employ Z-DEVD-based substrates in novel in vivo or complex in vitro models like 3D spheroids and organoids.
When validating this compound in a new model, consider the following:
-
Linearity and Range: Determine the range over which the fluorescent signal is proportional to the amount of active caspase-3.
-
Specificity: Use a caspase-3 specific inhibitor (e.g., Ac-DEVD-CHO) to confirm that the signal is indeed from caspase-3 activity.
-
Correlation with Orthogonal Methods: Compare the results from the this compound assay with those from an independent method, such as Western blotting for cleaved caspase-3 or immunofluorescence.
-
Matrix Effects: For complex samples (e.g., tissue homogenates, 3D culture lysates), assess for potential quenching or autofluorescence from the sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays.
Protocol 1: Caspase-3 Activity Assay in Cell Lysates using this compound
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include a vehicle-treated control group.
-
Cell Lysis:
-
Pellet suspension cells or scrape adherent cells.
-
Wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction:
-
In a black 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add an equal volume of 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT).
-
Add this compound to a final concentration of 50 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at various time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[2]
-
-
Data Analysis: Express caspase-3 activity as the rate of change in fluorescence intensity normalized to the protein concentration.
Protocol 2: Western Blot for Cleaved Caspase-3
-
Sample Preparation: Prepare cell lysates as described in Protocol 1, but in a lysis buffer suitable for Western blotting (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine protein concentration.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C.[3]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Perform densitometric analysis of the cleaved caspase-3 bands and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Live-Cell Caspase-3 Imaging
-
Cell Seeding: Seed cells in a glass-bottom dish or chamber slide suitable for microscopy.
-
Induce Apoptosis: Treat cells with the apoptotic stimulus.
-
Probe Loading:
-
Wash cells with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Incubate cells with a cell-permeable caspase-3 substrate (e.g., a FRET-based probe or a substrate that becomes fluorescent upon cleavage) according to the manufacturer's instructions.
-
-
Imaging:
-
Image the cells using a fluorescence microscope or a high-content imaging system equipped with the appropriate filters and an environmental chamber to maintain temperature and CO2 levels.
-
Acquire images at multiple time points to monitor the kinetics of caspase-3 activation.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or the number of fluorescent cells over time using image analysis software.
Visualizing Apoptotic Signaling and Experimental Design
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: The core signaling pathways leading to the activation of the executioner caspase-3.
Caption: A generalized workflow for the validation of a caspase-3 assay in a new experimental model.
References
- 1. Validation and application of caged Z-DEVD-aminoluciferin bioluminescence for assessment of apoptosis of wild type and TLR2-deficient mice after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Z-DEVD-AFC: Performance and Statistical Analysis in Caspase-3 Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The fluorogenic substrate Z-DEVD-AFC has emerged as a widely used tool for this purpose. This guide provides a comprehensive comparison of this compound with other common caspase-3 substrates, details experimental protocols, and offers a guide to the statistical analysis of the data generated.
Performance Comparison of Caspase-3 Substrates
The selection of an appropriate substrate is critical for the sensitivity and accuracy of a caspase-3 activity assay. This compound is a fluorogenic substrate that releases 7-amino-4-trifluoromethylcoumarin (AFC) upon cleavage by caspase-3, resulting in a measurable fluorescent signal. Its performance is often compared with other substrates, such as those releasing 7-amino-4-methylcoumarin (AMC) or a colorimetric p-nitroaniline (pNA) group.
| Substrate | Reporter Group | Detection Method | Excitation (nm) | Emission (nm) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| This compound | AFC | Fluorometric | ~400 | ~505 | 9.7[1] | 1.3 x 10⁶[2] |
| Ac-DEVD-AMC | AMC | Fluorometric | ~380 | ~460 | 10[3] | Not widely reported |
| Ac-DEVD-pNA | pNA | Colorimetric | 405 (Absorbance) | - | 9.7 - 11[4][5] | Not widely reported |
Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition and temperature. The values presented here are compiled from various sources for comparative purposes. The benzyloxycarbonyl (Z) group on this compound is designed to enhance cell permeability compared to the acetyl (Ac) group.[6]
Fluorometric assays using substrates like this compound and Ac-DEVD-AMC generally offer higher sensitivity and a wider dynamic range compared to colorimetric assays that use substrates like Ac-DEVD-pNA.[7] The choice between AFC and AMC fluorophores can depend on the specific instrumentation available and the desire to avoid spectral overlap with other fluorescent molecules in multiplexed assays.
Experimental Protocols
Accurate and reproducible data generation relies on meticulous experimental execution. Below are detailed methodologies for a typical caspase-3 activity assay using this compound.
Caspase-3 Activity Assay in Cell Lysates (Fluorometric)
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM Dithiothreitol (DTT).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, and 2 mM DTT.
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots.
-
Caspase-3 Inhibitor (Control): A specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used as a negative control to confirm that the measured activity is specific to caspase-3.
2. Cell Lysis:
-
Induce apoptosis in your cell line of interest using a known stimulus. A negative control of untreated cells should be run in parallel.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µl per 1-5 x 10⁶ cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
3. Assay Procedure:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the volume to 50 µl with Lysis Buffer.
-
For inhibitor controls, pre-incubate the lysate with the caspase-3 inhibitor for 10-15 minutes at room temperature.
-
Prepare the reaction mix by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.
-
Initiate the reaction by adding 50 µl of the reaction mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader. Readings can be taken kinetically over time (e.g., every 5 minutes for 1-2 hours) or as an endpoint measurement.
Data Interpretation and Statistical Analysis
Guide to Statistical Analysis
-
Data Preparation: Organize your raw fluorescence data. For kinetic assays, this will be fluorescence units over time. For endpoint assays, it will be a single fluorescence value per sample.
-
Background Subtraction: Subtract the fluorescence of a blank well (containing all reagents except the cell lysate) from all experimental readings.
-
Data Normalization: To account for variations in cell number or protein concentration, normalize the fluorescence signal to the total protein concentration of the lysate.
-
Kinetic Analysis (for kinetic assays):
-
Plot the normalized fluorescence versus time.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the this compound substrate.
-
Fit the V₀ values versus substrate concentration to the Michaelis-Menten equation using nonlinear regression analysis in software such as GraphPad Prism or R.
Michaelis-Menten Equation: V = (Vmax * [S]) / (Km + [S]) where V is the initial velocity, Vmax is the maximum velocity, [S] is the substrate concentration, and Km is the Michaelis constant.
-
-
Comparative Analysis:
-
To compare the activity between different treatment groups (e.g., treated vs. untreated), use an appropriate statistical test, such as a t-test (for two groups) or ANOVA (for more than two groups), on the normalized fluorescence values or the calculated reaction velocities.
-
When comparing the performance of different substrates, the catalytic efficiency (kcat/Km) is a key parameter. This requires the determination of kcat (Vmax / [E], where [E] is the enzyme concentration).
-
For comparing the fit of different kinetic models to your data, statistical tests like the extra sum-of-squares F test can be employed.[8]
-
-
Software and Tools:
Visualizing Key Processes
To aid in the understanding of the underlying biological and experimental processes, the following diagrams have been generated.
Caspase-3 Signaling Pathway
The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways.
Caption: Intrinsic and extrinsic pathways of caspase-3 activation.[10][11][12][13][14]
Experimental Workflow for Caspase-3 Assay
A clear workflow ensures consistency and minimizes errors in experimental execution.
Caption: Standard workflow for a fluorometric caspase-3 assay.
References
- 1. agscientific.com [agscientific.com]
- 2. Ac-DEVD-AFC | 201608-14-2 | BroadPharm [broadpharm.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. biorbyt.com [biorbyt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. z-devd-fmk.com [z-devd-fmk.com]
- 8. graphpad.com [graphpad.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. File:Extrinsic and intrinsic pathways to caspase-3 activation.jpg - Wikimedia Commons [commons.wikimedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - KG [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling Z-Devd-afc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Z-Devd-afc, a fluorogenic substrate for caspase-3. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Due to the potential for uninvestigated hazards, caution is strongly advised during handling[2]. The following personal protective equipment is mandatory.
| Personal Protective Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Impervious laboratory coat or clothing | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Required when there is a risk of inhaling dust or aerosols. |
This table summarizes the essential personal protective equipment for handling this compound, based on safety data sheet recommendations[1].
Operational Plan: Handling and Storage
Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
-
Prevent all direct contact with the substance; avoid touching eyes, skin, and clothing[1].
-
After handling, wash hands and any exposed skin thoroughly[1].
-
Eating, drinking, and smoking are strictly prohibited in the handling area[1].
Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated environment[1].
Experimental Protocol: Caspase-3 Fluorometric Assay
This protocol outlines the use of this compound for the fluorometric detection of caspase-3 activity in cell lysates.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO[4].
-
For the assay, create a 2X reaction buffer containing 10 mM DTT[1].
-
Prepare a cell lysis buffer suitable for your experimental cells[1].
2. Cell Treatment and Lysis:
-
Induce apoptosis in your target cell line using the desired experimental method. A parallel control culture without induction should be maintained[1].
-
Harvest between 1 to 5 million cells by centrifugation[1].
-
Resuspend the cell pellet in 50 µl of chilled cell lysis buffer and incubate on ice for 10 minutes[1].
3. Caspase-3 Assay:
-
Add 50 µl of the 2X reaction buffer (with DTT) to each cell lysate sample[1].
-
To initiate the reaction, add 5 µl of the 1 mM this compound stock solution to each sample, achieving a final concentration of 50 µM[1].
-
Incubate the samples at 37°C for 1 to 2 hours[1].
4. Data Acquisition:
-
Measure the fluorescence of the samples using a fluorometer or a fluorescence plate reader. The excitation wavelength is 400 nm, and the emission wavelength is 505 nm[1].
-
The increase in caspase-3 activity can be quantified by comparing the fluorescence of the induced samples to the uninduced control[1].
Disposal Plan
-
All materials contaminated with this compound, including pipette tips, tubes, and unused reagent, must be disposed of as hazardous chemical waste[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Avoid releasing the chemical into the environment. If a spill occurs, it should be collected and treated as hazardous waste[1].
-
Decontaminate all work surfaces and equipment after use.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
